PTP Inhibitor III
描述
Structure
3D Structure
属性
IUPAC Name |
2-[4-(2-bromoacetyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c11-5-9(12)7-1-3-8(4-2-7)15-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSUZPAAQRBGTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PTP Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism of action of Protein Tyrosine Phosphatase (PTP) Inhibitor III, a valuable tool for studying the role of PTPs in cellular signaling.
Introduction to Protein Tyrosine Phosphatases and PTP Inhibitor III
Protein tyrosine phosphatases (PTPs) are a crucial family of enzymes that counteract the activity of protein tyrosine kinases (PTKs) to regulate a vast array of cellular processes, including cell growth, differentiation, metabolism, and immune responses.[1][2] The dynamic balance between phosphorylation and dephosphorylation is critical for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases.[2][3][4]
This compound, also known by its chemical name α-Bromo-4-(carboxymethoxy)acetophenone, is a cell-permeable compound that serves as a broad-range inhibitor of PTPs.[5][6] Its unique properties make it a widely used chemical probe for investigating signal transduction pathways modulated by PTPs.[1]
Core Mechanism of Action
This compound is classified as an α-haloacetophenone derivative that functions as a photoreversible covalent inhibitor of protein tyrosine phosphatases.[5] The core of its mechanism lies in its ability to covalently bind to the active site of these enzymes.[7][8]
The catalytic activity of most PTPs depends on a critical cysteine residue within the highly conserved PTP signature motif.[2] this compound targets this active-site cysteine. The α-bromoacetyl group of the inhibitor is an electrophilic moiety that reacts with the nucleophilic thiol group of the cysteine residue, forming a stable covalent bond.[5] This covalent modification of the active site physically obstructs substrate access and renders the enzyme inactive.[1]
A key feature of this compound is the photoreversibility of its covalent binding.[5] Irradiation with light at a wavelength of 350 nm can cleave the covalent bond, restoring the enzyme's activity.[5] This property allows for precise temporal control over PTP inhibition in experimental settings.
Target Profile of this compound
This compound is characterized as a broad-spectrum inhibitor, meaning it can act on a wide range of PTPs rather than being highly selective for a single member of the family.[5][7][8] This broad activity makes it suitable for studying general processes regulated by tyrosine dephosphorylation.
One of the well-documented targets of this compound is SHP-1 (PTPN6), a non-receptor PTP predominantly expressed in hematopoietic cells and involved in regulating immune responses.[5][9] this compound has been shown to bind to the catalytic domain of SHP-1.[5] It has also been observed to block the SHP-1-mediated dephosphorylation of the transient receptor potential cation channel subfamily V member 1 (TRPV1) in dorsal root ganglion neurons.[7][8]
Quantitative Inhibition Data
The inhibitory potency of this compound against specific PTPs can be quantified. The dissociation constant (Ki) is a measure of the binding affinity of the inhibitor to the enzyme.
| Inhibitor | Target PTP | Parameter | Value |
| This compound | SHP-1 | Ki | 184 µM |
Table 1: Quantitative binding data for this compound with a known target PTP. Data sourced from Cayman Chemical.[5]
Impact on Cellular Signaling Pathways
By inhibiting PTPs, this compound effectively prolongs the phosphorylated state of their substrates. This leads to an amplification or sustained activation of signaling cascades initiated by protein tyrosine kinases. For example, by inhibiting a PTP that normally dephosphorylates and inactivates a receptor tyrosine kinase (RTK) or its downstream effectors, this compound can lead to enhanced signaling output.
Experimental Protocols
Characterizing the mechanism of action of this compound involves several key experimental procedures.
This protocol outlines a general method to determine the inhibitory potential (e.g., IC50) of this compound against a specific phosphatase using a fluorogenic substrate.
Objective: To measure the dose-dependent inhibition of a PTP by this compound.
Materials:
-
Recombinant human PTP enzyme (e.g., SHP-1, PTP1B).
-
This compound.
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT.[10]
-
Fluorogenic Substrate: e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[10][11]
-
384-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Enzyme Preparation: Prepare a working solution of the PTP enzyme in the assay buffer to a concentration that yields a linear reaction rate over the desired time course.[10][11]
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to achieve the final desired concentrations.
-
Assay Reaction: a. To the wells of a 384-well plate, add a defined volume of the this compound dilutions (or vehicle control, e.g., DMSO). b. Add the PTP enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the DiFMUP substrate to all wells.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic mode).[12] The excitation/emission wavelengths for DiFMUP are typically ~358/450 nm.
-
Data Analysis: a. Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve. b. Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC50 value.[10]
This method is used to confirm the covalent modification of the PTP's active site cysteine by the inhibitor.
Objective: To detect the mass change of the PTP enzyme after incubation with this compound.
Materials:
-
Recombinant PTP enzyme.
-
This compound.
-
Incubation buffer (e.g., PBS).
-
MALDI-TOF Mass Spectrometer.[4]
Procedure:
-
Incubation: Incubate the PTP enzyme with an excess of this compound in the incubation buffer for a sufficient time to allow for the covalent reaction to occur. A control sample with the enzyme and vehicle (DMSO) should be run in parallel.
-
Sample Preparation: Desalt the samples to remove unreacted inhibitor and buffer components.
-
Mass Spectrometry Analysis: Analyze both the treated and control enzyme samples using a MALDI-TOF mass spectrometer.
-
Data Interpretation: Compare the mass spectra of the treated and control samples. A mass shift in the treated sample corresponding to the molecular weight of this compound (273.1 g/mol ) minus the leaving group (HBr) would confirm the formation of a covalent adduct.[4][5]
Experimental and Logical Workflow
The characterization of a PTP inhibitor generally follows a structured workflow, from initial screening to detailed mechanistic studies.
References
- 1. scbt.com [scbt.com]
- 2. Targeting Tyrosine Phosphatases: Time to End the Stigma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PTPs inhibitors and how do they work? [synapse.patsnap.com]
- 4. Mechanisms underlying the inhibitory effects of arsenic compounds on protein tyrosine phosphatase (PTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. scbt.com [scbt.com]
- 7. amsbio.com [amsbio.com]
- 8. This compound - Focus Biomolecules [mayflowerbio.com]
- 9. Evaluating Effects of Tyrosine Phosphatase Inhibitors on T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
PTP Inhibitor III: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine phosphatases (PTPs) are a superfamily of enzymes that play a critical role in cellular signaling by catalyzing the dephosphorylation of tyrosine residues on proteins.[1] The dynamic balance between PTPs and protein tyrosine kinases (PTKs) governs a multitude of cellular processes, including growth, differentiation, metabolism, and immune responses. Dysregulation of PTP activity has been implicated in numerous diseases, such as cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.[2]
This technical guide provides an in-depth overview of PTP Inhibitor III, a broad-spectrum, cell-permeable, and photoreversible covalent inhibitor of PTPs. We will delve into its discovery, synthesis, mechanism of action, and the experimental protocols for its characterization, offering a valuable resource for researchers in the field of drug discovery and chemical biology.
Discovery and Chemical Properties
This compound, chemically known as 2-[4-(2-bromoacetyl)phenoxy]-acetic acid or α-Bromo-4-(carboxymethoxy)acetophenone, is an α-haloacetophenone derivative.[3] The discovery of α-haloacetophenones as PTP inhibitors was based on the rationale that the α-haloacetophenone moiety could act as a phosphotyrosine (pTyr) mimetic.[4] The phenyl ring can engage in hydrophobic interactions within the PTP active site, similar to the phenyl ring of a tyrosine substrate, while the electron-rich halogen atom can mimic the phosphate (B84403) group.[4] This positioning facilitates the covalent modification of the active site cysteine residue.[4]
| Property | Value |
| Chemical Name | 2-[4-(2-bromoacetyl)phenoxy]-acetic acid |
| Synonyms | α-Bromo-4-(carboxymethoxy)acetophenone, this compound |
| CAS Number | 29936-81-0 |
| Molecular Formula | C₁₀H₉BrO₄ |
| Molecular Weight | 273.1 g/mol |
Synthesis
While a detailed, step-by-step synthesis protocol for 2-[4-(2-bromoacetyl)phenoxy]-acetic acid is not extensively published in a single source, a plausible synthetic route can be devised based on established organic chemistry principles. The synthesis would likely involve two key steps: the preparation of the precursor 4-(carboxymethoxy)acetophenone and its subsequent α-bromination.
A general protocol for the synthesis of phenoxyacetic acid derivatives involves the reaction of a phenol (B47542) with an α-haloacetic acid ester in the presence of a base, followed by hydrolysis of the ester. The subsequent α-bromination of the acetophenone (B1666503) can be achieved using a suitable brominating agent.
General Experimental Protocol for Synthesis of Phenoxyacetic Acid Derivatives: A mixture of the parent phenol and an equimolar amount of an α-haloacetic acid ester is refluxed in a suitable solvent (e.g., acetone, DMF) with a base (e.g., potassium carbonate) to facilitate the Williamson ether synthesis. After the reaction is complete, the resulting ester is hydrolyzed, typically using a strong base like sodium hydroxide, followed by acidification to yield the carboxylic acid.
General Experimental Protocol for α-Bromination of Acetophenones: The acetophenone derivative is dissolved in a suitable solvent, such as glacial acetic acid or chloroform. A brominating agent, such as bromine or N-bromosuccinimide (NBS), is then added, often in the presence of a catalyst like aluminum chloride. The reaction mixture is stirred until the starting material is consumed. The product is then isolated and purified, typically by crystallization or chromatography.
Synthesis Workflow
Caption: Proposed synthetic pathway for this compound.
Mechanism of Action and Inhibition Profile
This compound is a covalent inhibitor that targets the active site of PTPs. The α-carbon of the haloacetophenone is highly electrophilic and is susceptible to nucleophilic attack by the catalytic cysteine thiolate in the PTP active site, leading to the formation of a covalent bond.[4] This covalent modification inactivates the enzyme. A key feature of this compound is its photoreversibility. The covalent bond can be cleaved upon irradiation with light at a wavelength of 350 nm, allowing for the controlled reactivation of the enzyme.[3]
While this compound is described as a broad-range PTP inhibitor, quantitative data on its inhibitory activity against a wide panel of PTPs is limited in the public domain. The inhibition constant (Ki) for its interaction with the catalytic domain of SHP-1 has been reported to be 184 µM.[3] Studies on other α-bromoacetophenone derivatives have shown that bromides are generally more potent inhibitors than the corresponding chlorides.[5] Furthermore, modifications to the phenyl ring can be used to enhance selectivity for specific PTPs. For instance, derivatization with a tripeptide has been shown to yield a potent and selective inhibitor of PTP1B.[5]
Impact on Cellular Signaling Pathways
Protein tyrosine phosphatases are key regulators of numerous signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation. By inhibiting PTPs, this compound can be expected to modulate these pathways. For example, PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways.[2] Inhibition of PTP1B would therefore be expected to enhance signaling through these pathways. Similarly, SHP2 is a positive regulator of the Ras-MAPK pathway, and its inhibition would lead to a downstream decrease in signaling.
The broad-spectrum nature of this compound suggests that its application in a cellular context would likely lead to the modulation of multiple signaling pathways simultaneously. The specific cellular outcomes would depend on the cellular context and the relative expression and activity of different PTPs.
General PTP-Mediated Signaling Pathway
References
- 1. scbt.com [scbt.com]
- 2. Targeting Tyrosine Phosphatases: Time to End the Stigma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alpha-bromoacetophenone derivatives as neutral protein tyrosine phosphatase inhibitors: structure-Activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
PTP Inhibitor III: A Technical Guide to its Target Profile and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase (PTP) Inhibitor III is a widely utilized tool in cell biology and drug discovery for the study of protein tyrosine phosphatase function. This α-haloacetophenone derivative acts as a cell-permeable, photoreversible covalent inhibitor of a broad range of PTPs. Its unique mechanism of action, involving the covalent modification of the active site cysteine residue, allows for temporal control of PTP inhibition. This technical guide provides a comprehensive overview of the target profile of PTP Inhibitor III, including available quantitative data, detailed experimental protocols for its characterization, and its effects on key cellular signaling pathways.
Introduction
Protein tyrosine phosphatases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the dephosphorylation of tyrosine residues on protein substrates.[1] The dynamic balance between protein tyrosine kinases and PTPs governs numerous cellular processes, and dysregulation of PTP activity is implicated in various diseases, including cancer, diabetes, and autoimmune disorders. PTP inhibitors are therefore valuable tools for dissecting PTP function and represent a promising class of therapeutic agents.
This compound, also known as α-Bromo-4-(carboxymethoxy)acetophenone, is an α-haloacetophenone derivative that functions as a photoreversible covalent inhibitor of PTPs.[2] Its cell permeability allows for its use in intact cellular systems. The inhibitor targets the highly conserved catalytic cysteine residue within the PTP active site.[1] This covalent modification can be reversed upon irradiation with light at 350 nm, providing a unique method for controlling PTP activity with spatiotemporal precision.[2]
Target Profile and Quantitative Data
This compound is characterized as a broad-spectrum PTP inhibitor.[2][3] However, comprehensive quantitative data on its inhibitory activity against a wide panel of PTPs is limited in publicly available literature. The most well-characterized interaction is with SHP-1 (PTPN6), a non-receptor PTP predominantly expressed in hematopoietic cells.
| Target PTP | Inhibition Constant (K_i) | Comments |
| SHP-1 | 184 µM | Data obtained for the catalytic domain of SHP-1.[2] |
Further research is required to establish a more complete selectivity profile of this compound against a broader range of PTP family members, such as PTP1B, SHP-2, CD45, and LAR.
Mechanism of Action
The inhibitory action of this compound is a two-step process involving initial non-covalent binding followed by covalent modification of the active site.
Mechanism of Covalent Inhibition ```dot digraph "PTP_Inhibitor_III_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
PTP_Inactive [label="PTP Active Site\n(Cys-SH)"]; Inhibitor [label="this compound\n(α-haloacetophenone)"]; Non_covalent [label="Non-covalent\nComplex"]; Covalent [label="Covalent Adduct\n(Inactive PTP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; UV_Light [label="hv (350 nm)", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; Reactivated_PTP [label="Reactivated PTP\n(Cys-SH)", fillcolor="#34A853", fontcolor="#FFFFFF"];
PTP_Inactive -> Non_covalent [label="Reversible Binding (K_i)"]; Inhibitor -> Non_covalent; Non_covalent -> Covalent [label="Covalent Modification\n(k_inact)"]; Covalent -> Reactivated_PTP [label="Photoreversal"]; UV_Light -> Covalent [style=dashed, arrowhead=none]; }
Caption: Experimental workflow for the photoreversible inhibition assay.
Cellular Assay: Western Blot Analysis of Signaling Pathways
This protocol describes how to assess the effect of this compound on the phosphorylation status of key proteins in a specific signaling pathway within cultured cells.
Materials:
-
Cultured cells of interest
-
This compound (cell-permeable)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies specific for the phosphorylated and total forms of the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound at various concentrations for a defined period. Include a vehicle control (e.g., DMSO).
-
If studying a specific signaling pathway, stimulate the cells with an appropriate agonist (e.g., insulin (B600854), growth factors, or antigens) for a short period before harvesting.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To control for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein.
Impact on Cellular Signaling Pathways
Insulin Signaling
The insulin signaling pathway is tightly regulated by the dephosphorylation of the insulin receptor (IR) and its substrates (e.g., IRS-1) by PTPs such as PTP1B. Inhibition of these PTPs is expected to enhance and prolong insulin signaling.
Hypothesized Effect of this compound on Insulin Signaling
Caption: Hypothesized enhancement of insulin signaling by this compound.
By inhibiting PTPs that dephosphorylate the insulin receptor, this compound would be expected to increase the phosphorylation levels of the IR and its downstream substrates, leading to enhanced activation of pathways like the PI3K/Akt pathway and consequently, increased glucose uptake and other metabolic effects. [4]
T-Cell Receptor (TCR) Signaling
TCR signaling is regulated by a delicate balance of protein tyrosine kinases and phosphatases, including CD45 and SHP-1. Inhibition of these PTPs can lead to hyperactivation of T-cells.
Hypothesized Effect of this compound on TCR Signaling
Caption: Hypothesized potentiation of T-cell receptor signaling by this compound.
In the context of TCR signaling, this compound would be predicted to increase the phosphorylation and activation of key signaling molecules like Lck and ZAP-70, leading to enhanced downstream events such as cytokine production and T-cell proliferation. [5]
Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK signaling cascade, including the ERK pathway, is also regulated by PTPs. PTPs can dephosphorylate and inactivate key kinases in this pathway.
Hypothesized Effect of this compound on MAPK (ERK) Signaling
Caption: Hypothesized modulation of the MAPK (ERK) signaling pathway by this compound.
By inhibiting the PTPs that act on components of the MAPK cascade, this compound could lead to sustained activation of kinases like ERK1/2, thereby influencing cellular processes such as proliferation, differentiation, and survival. [6]
Conclusion
This compound is a valuable chemical probe for studying the roles of protein tyrosine phosphatases in cellular signaling. Its broad-spectrum inhibitory activity, cell permeability, and unique photoreversibility make it a versatile tool for a variety of experimental applications. While its precise selectivity profile requires further elucidation, the available data and its known mechanism of action provide a solid foundation for its use in investigating the complex regulatory functions of PTPs. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of PTP biology and its implications in health and disease.
References
- 1. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Tyrosine Phosphatases: Time to End the Stigma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A peptide-based protein-tyrosine phosphatase inhibitor specifically enhances insulin receptor function in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical Characterization of PTP Inhibitor III: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical characterization of PTP Inhibitor III, a cell-permeable, photoreversible covalent inhibitor of protein tyrosine phosphatases (PTPs). This document details its mechanism of action, summarizes key quantitative data, and provides standardized experimental protocols for its characterization. The information is intended to support researchers in utilizing this compound for studying PTP-mediated signaling pathways.
Introduction to this compound
This compound, chemically known as α-Bromo-4-(carboxymethoxy)acetophenone, belongs to the α-haloacetophenone class of compounds.[1] It functions as a broad-spectrum inhibitor of protein tyrosine phosphatases, enzymes crucial for regulating a vast array of cellular processes, including cell growth, differentiation, metabolism, and immune responses.[2][3] The key feature of this compound is its ability to act as a photoreversible covalent inhibitor, allowing for temporal control of PTP activity in experimental systems.[1]
Chemical Properties:
| Property | Value |
| Chemical Name | 2-[4-(2-bromoacetyl)phenoxy]-acetic acid |
| Alternate Names | α-Bromo-4-(carboxymethoxy)acetophenone, Protein Tyrosine Phosphatase Inhibitor III |
| CAS Number | 29936-81-0[1][2][3] |
| Molecular Formula | C₁₀H₉BrO₄[1][3] |
| Molecular Weight | 273.1 g/mol [1][3] |
Mechanism of Action
This compound exerts its inhibitory effect through a two-step mechanism. Initially, it non-covalently binds to the active site of the PTP enzyme.[2] Subsequently, the reactive α-bromoacetyl group forms a covalent bond with the thiol group of the catalytic cysteine residue, which is essential for the phosphatase activity.[1] This covalent modification inactivates the enzyme.
A unique characteristic of this inhibitor is its photoreversibility. Irradiation with UV light at a wavelength of 350 nm can cleave the covalent bond, restoring the enzyme's activity.[1] This property provides a powerful tool for researchers to switch PTP activity "off" and "on" within a biological system.
References
An In-Depth Technical Guide to the Broad-Range Activity of PTP Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase (PTP) Inhibitor III, a cell-permeable α-haloacetophenone derivative, is a potent, broad-range, and photoreversible covalent inhibitor of protein tyrosine phosphatases. This technical guide provides a comprehensive overview of its mechanism of action, inhibitory profile, and its effects on key cellular signaling pathways. Detailed experimental protocols and data are presented to facilitate its application in research and drug development.
Introduction
Protein tyrosine phosphatases (PTPs) are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the dephosphorylation of tyrosine residues on proteins.[1][2] The balance between the activities of PTPs and protein tyrosine kinases (PTKs) is essential for regulating a multitude of cellular processes, including growth, differentiation, metabolism, and immune responses.[1] Dysregulation of PTP activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention.[2]
PTP Inhibitor III, chemically known as 2-[4-(2-bromoacetyl)phenoxy]-acetic acid, is a valuable tool for studying the roles of PTPs in these processes. Its broad-range inhibitory activity, coupled with its cell permeability and unique photoreversible covalent mechanism, allows for the temporal and spatial control of PTP inhibition in cellular and in vitro systems.
Mechanism of Action
This compound functions as a covalent inhibitor by reacting with free thiol groups within the catalytic domain of PTPs.[3] Specifically, the α-bromoacetophenone moiety of the inhibitor is an electrophile that covalently modifies the nucleophilic cysteine residue in the active site of most PTPs. This covalent modification leads to the inactivation of the enzyme.
A key feature of this compound is its photoreversibility. The covalent bond formed between the inhibitor and the PTP can be cleaved by irradiation with light at a wavelength of 350 nm, allowing for the restoration of PTP activity.[3] This property enables precise temporal control over PTP inhibition in experimental setups.
Broad-Range Inhibitory Activity
This compound is characterized by its ability to inhibit a wide range of protein tyrosine phosphatases. While comprehensive quantitative data across the entire PTP family is limited in publicly available resources, its classification as a broad-range inhibitor is well-established.[3][4] The table below summarizes the known inhibitory data for this compound.
| Target PTP | Inhibitor | Ki (μM) |
| SHP-1 | This compound | 184[3] |
Note: Further research is required to fully characterize the inhibitory constants (Ki or IC50) of this compound against a wider panel of PTPs.
Impact on Cellular Signaling Pathways
By inhibiting PTPs, this compound can significantly modulate cellular signaling cascades that are regulated by tyrosine phosphorylation. This makes it a powerful tool for dissecting the roles of PTPs in various biological processes.
Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The phosphorylation status of key kinases in this pathway, such as ERK, p38, and JNK, is tightly controlled by PTPs. This compound, by its broad-range PTP inhibition, can lead to an increase in the phosphorylation and activation of these MAPK components.
T-Cell Receptor (TCR) Signaling
TCR signaling is fundamental to the adaptive immune response and is exquisitely regulated by the interplay of protein tyrosine kinases and phosphatases. PTPs such as CD45 and SHP-1 are key regulators of this pathway. Inhibition of these PTPs by this compound can lead to hyperactivation of TCR signaling, providing insights into the mechanisms of T-cell activation and tolerance.[5][6]
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in biochemical and cellular assays. Optimization may be required for specific experimental systems.
In Vitro PTP Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of this compound against a purified PTP enzyme using a chromogenic substrate like p-nitrophenyl phosphate (B84403) (pNPP).
Materials:
-
Purified PTP enzyme
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Add the purified PTP enzyme to each well and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the pNPP substrate.
-
Monitor the absorbance at 405 nm over time to measure the rate of p-nitrophenol production.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cellular Assay for MAPK Pathway Activation
This protocol details the use of Western blotting to assess the effect of this compound on the phosphorylation of ERK in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, Jurkat)
-
Cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with desired concentrations of this compound for a specified time. Include a vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Prepare protein lysates for SDS-PAGE and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-ERK primary antibody.
-
Incubate with the HRP-conjugated secondary antibody and detect the chemiluminescent signal.
-
Strip the membrane and re-probe with the anti-total-ERK antibody for normalization.
-
Quantify the band intensities to determine the change in ERK phosphorylation.
Conclusion
This compound is a versatile and potent tool for the study of protein tyrosine phosphatases. Its broad-range activity, cell permeability, and unique photoreversible covalent mechanism of action make it an invaluable reagent for dissecting the complex roles of PTPs in cellular signaling. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in a variety of research and drug discovery applications. Further characterization of its inhibitory profile against a wider range of PTPs will undoubtedly enhance its utility in the field.
References
- 1. scbt.com [scbt.com]
- 2. What are PTPs inhibitors and how do they work? [synapse.patsnap.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. Evaluating Effects of Tyrosine Phosphatase Inhibitors on T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of TCR Signaling by Tyrosine Phosphatases: From Autoimmunity to Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to PTP Inhibitor III (CAS 29936-81-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine phosphatases (PTPs) are a critical family of signaling enzymes that counterbalance the activity of protein tyrosine kinases (PTKs).[1] By catalyzing the hydrolysis of phosphate (B84403) groups from tyrosine residues, PTPs play a pivotal role in regulating a vast array of cellular processes, including cell growth, differentiation, metabolism, and immune responses.[1] The dysregulation of PTP activity is implicated in numerous human diseases, making them compelling targets for therapeutic intervention.[2]
PTP Inhibitor III (CAS 29936-81-0) is a synthetic, cell-permeable α-haloacetophenone derivative that serves as a valuable chemical probe for studying the role of PTPs in cellular signaling.[3][4] It functions as a broad-range, covalent inhibitor of PTPs, with a unique photoreversible mechanism that allows for spatiotemporal control of its activity.[4][5] This guide provides a comprehensive overview of its chemical properties, mechanism of action, kinetic data, and experimental applications.
Chemical and Physical Properties
This compound, also known as α-Bromo-4-(carboxymethoxy)acetophenone, is a crystalline solid at room temperature.[4][] Its key chemical and physical properties are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 29936-81-0 | [3][4][5][] |
| Synonyms | α-Bromo-4-(carboxymethoxy)acetophenone; 2-[4-(2-bromoacetyl)phenoxy]acetic acid | [3][4][5][] |
| Molecular Formula | C₁₀H₉BrO₄ | [3][4] |
| Molecular Weight | 273.1 g/mol | [3][4] |
| Appearance | Crystalline Solid | [4][] |
| Purity | ≥90% to ≥95% (supplier dependent) | [3][4][] |
| Solubility | DMF: 20 mg/mL; DMSO: 25 mg/mL; Ethanol: 30 mg/mL; PBS (pH 7.2): 0.5 mg/mL | [4] |
| Storage | Store at -80°C for long-term stability (≥ 4 years). | [4] |
Mechanism of Action
This compound is a potent, cell-permeable, and covalent inhibitor of a broad range of protein tyrosine phosphatases.[3][5] Its mechanism is characterized by a two-step process involving initial binding followed by covalent modification of the enzyme's active site.
The core of its inhibitory action lies in the α-haloacetophenone moiety.[4] This functional group targets the nucleophilic cysteine residue present in the active site of most PTPs.[1] The inhibitor first binds to the catalytic domain, and the electrophilic carbon of the bromoacetyl group then reacts with the active site cysteine thiolate, forming a stable covalent bond.[4][7] This covalent modification effectively inactivates the enzyme.[5]
A distinguishing feature of this compound is that this covalent inhibition is photoreversible.[4][5] Irradiation of the inactivated enzyme-inhibitor complex with light at a wavelength of 350 nm can cleave the covalent bond, thereby restoring the phosphatase's activity.[4][5] This property allows for precise experimental control over PTP inhibition.
Biochemical and Kinetic Data
This compound has been characterized primarily for its interaction with SHP-1 (PTPN6), a non-receptor protein tyrosine phosphatase. The kinetic parameters describe a two-step inactivation process, defined by the initial binding affinity (Kᵢ) and the maximal rate of inactivation (kᵢₙₐ꜀ₜ).
Table 1: Kinetic Parameters for this compound
| Target Enzyme | Kᵢ (µM) | kᵢₙₐ꜀ₜ (min⁻¹) | Reference(s) |
|---|
| SHP-1 (catalytic domain) | 184 - 193 | 1.8 |[4][5][] |
A direct comparison with the related compound, PTP Inhibitor I, reveals differences in their inhibitory profiles. While PTP Inhibitor I shows a higher initial binding affinity (lower Kᵢ), this compound inactivates the enzyme at a much faster rate.[5][8]
Table 2: Kinetic Comparison of this compound vs. PTP Inhibitor I
| Inhibitor | Target Enzyme | Kᵢ (µM) | kᵢₙₐ꜀ₜ (min⁻¹) | Reference(s) |
|---|---|---|---|---|
| This compound | SHP-1 (catalytic domain) | 193 | 1.8 | [5] |
| PTP Inhibitor I | SHP-1 (catalytic domain) | 43 | 0.40 |[5][8] |
Biological Applications and Cellular Effects
As a broad-spectrum, cell-permeable inhibitor, this compound is a versatile tool for investigating signaling pathways regulated by tyrosine phosphorylation.
-
General PTP Inhibition: It can be used in cell culture to produce a general increase in protein tyrosine phosphorylation, helping to uncover pathways regulated by PTPs.[3]
-
Inflammatory Pain Signaling: A specific application involves the study of pain signaling. This compound has been shown to block the SHP-1-mediated dephosphorylation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel in dorsal root ganglion neurons.[7] This inhibition of dephosphorylation leads to sensitization of the TRPV1 channel, aggravating inflammatory pain in animal models.[7]
-
Cell-Based Imaging: Its effects within cells can be visualized using techniques like immunofluorescence. For example, it has been used in HeLa cells to demonstrate the chemical inactivation of lambda phosphatase, affecting the nuclear localization of phosphorylated NF-κB p50.[3]
Experimental Protocols
The following are generalized protocols for common assays where this compound would be utilized. Researchers should optimize concentrations, incubation times, and specific reagents for their particular experimental system.
In Vitro PTP Inhibition Assay (Generalized Protocol)
This protocol describes a method to determine the inhibitory potency (e.g., IC₅₀) of this compound against a purified PTP enzyme using a colorimetric or fluorometric substrate.[9][10][11]
-
Reagent Preparation :
-
Assay Buffer : Prepare an appropriate buffer (e.g., Bis-Tris, pH 6.0) containing a reducing agent like DTT.[10] Avoid buffers with sulfonic acids (e.g., HEPES) which can interfere with inhibitor binding.[10]
-
Enzyme Solution : Dilute the purified PTP enzyme to a working concentration (e.g., 0.5 µg/mL) in ice-cold assay buffer.[9]
-
Substrate Solution : Prepare a stock solution of a suitable substrate, such as p-nitrophenyl phosphate (pNPP) or a fluorogenic substrate like DiFMUP, and dilute to a final working concentration just before use.[9][10]
-
Inhibitor Solution : Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for the dose-response curve.[9]
-
-
Assay Procedure :
-
Add diluted this compound or vehicle control (DMSO) to the wells of a 96- or 384-well microplate.[9]
-
Add the diluted PTP enzyme solution to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C) to allow for inhibitor binding and enzyme inactivation.[9]
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate for a set time (e.g., 30 minutes) or monitor kinetically.[9]
-
Measure the signal (absorbance at 405 nm for pNPP, or fluorescence for fluorogenic substrates) using a microplate reader.[9][10]
-
-
Data Analysis :
-
Calculate the percentage of enzyme activity remaining at each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[10]
-
Cellular Assay: Immunofluorescence Staining (Generalized Protocol)
This protocol outlines the steps to visualize the effect of this compound on the phosphorylation status or localization of a target protein within cells.[3]
-
Cell Culture and Treatment :
-
Seed cells (e.g., HeLa cells) onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for a specified duration. If studying a specific pathway, cells may be co-treated with a relevant stimulus.
-
-
Fixation and Permeabilization :
-
Wash the cells with PBS.
-
Fix the cells using a suitable fixative, such as 4% paraformaldehyde or ice-cold methanol.[3]
-
Wash again with PBS.
-
Permeabilize the cell membranes with a detergent solution (e.g., 0.1-0.25% Triton X-100 in PBS) to allow antibodies to access intracellular targets.
-
-
Immunostaining :
-
Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 1-5% BSA and 0.1% Tween-20).
-
Incubate the cells with a primary antibody specific to the protein of interest (e.g., an antibody against a phosphorylated form of a protein) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.
-
Wash thoroughly with PBS.
-
Incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody. Protect from light from this point forward.
-
(Optional) Counterstain nuclei with a DNA dye like DAPI.
-
-
Mounting and Imaging :
-
Wash thoroughly to remove unbound secondary antibody.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the slides using a fluorescence or confocal microscope.
-
References
- 1. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent inhibition of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 7. This compound - Focus Biomolecules [mayflowerbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Structural and Functional Landscape of PTP Inhibitor III: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase (PTP) Inhibitor III, also known by its chemical name α-Bromo-4-(carboxymethoxy)acetophenone, is a pivotal tool in the study of protein tyrosine phosphatase function. Its unique properties as a cell-permeable, broad-range, and photoreversible covalent inhibitor make it a versatile molecule for probing the roles of PTPs in cellular signaling. This technical guide provides an in-depth overview of the structural features, mechanism of action, and experimental considerations for utilizing PTP Inhibitor III in research and drug development.
Core Structural Features and Properties
This compound is an α-haloacetophenone derivative with a molecular formula of C₁₀H₉BrO₄ and a molecular weight of 273.1 g/mol .[1][2] Its structure is characterized by a central acetophenone (B1666503) core, substituted with a bromine atom at the alpha position and a carboxymethoxy group at the para position of the phenyl ring.
| Property | Value | Reference |
| Chemical Name | α-Bromo-4-(carboxymethoxy)acetophenone | [1][2] |
| Alternate Name | 2-[4-(2-bromoacetyl)phenoxy]-acetic acid | [3] |
| CAS Number | 29936-81-0 | [1][2] |
| Molecular Formula | C₁₀H₉BrO₄ | [1][2] |
| Molecular Weight | 273.1 | [1][2] |
| Purity | ≥90% to ≥95% (lot-dependent) | [1][4] |
| Appearance | Crystalline solid | [4] |
| Cell Permeability | Yes | [1][3] |
Mechanism of Action: Photoreversible Covalent Inhibition
This compound functions as a covalent inhibitor by targeting the active site of PTPs.[5][6] The electrophilic α-carbon of the acetophenone moiety is susceptible to nucleophilic attack by the catalytic cysteine residue within the PTP active site, leading to the formation of a stable covalent bond.[7] This covalent modification inactivates the enzyme.
A key and distinguishing feature of this compound is the photoreversibility of its inhibitory action.[3][8] Upon irradiation with light at a wavelength of 350 nm, the covalent bond between the inhibitor and the enzyme can be cleaved, restoring the phosphatase activity.[3] This property allows for precise temporal and spatial control over PTP inhibition in experimental systems.
Quantitative Inhibitory Data
This compound is characterized as a broad-range PTP inhibitor.[1][2] However, comprehensive quantitative data across a wide panel of PTPs is limited in the public domain. The available data primarily focuses on its interaction with SHP-1.
| Target PTP | Inhibition Constant (Ki) | Reference |
| SHP-1 | 184 µM | [3] |
Further studies are required to fully characterize the inhibitory profile of this compound against a broader range of protein tyrosine phosphatases.
Impact on Cellular Signaling
By inhibiting PTPs, this compound can modulate various cellular signaling cascades that are regulated by tyrosine phosphorylation. PTPs are crucial negative regulators of signaling pathways initiated by protein tyrosine kinases (PTKs).[1] Therefore, inhibition of PTPs generally leads to an increase in tyrosine phosphorylation of substrate proteins, thereby amplifying or prolonging downstream signaling events. For instance, inhibition of PTPs has been shown to affect the phosphorylation status of key signaling molecules and receptor trafficking.
One documented cellular effect of PTP inhibition is the stimulation of dynamin-dependent endocytosis of channels like the renal outer medullary potassium channel 1 (ROMK1).[9] Inhibiting PTPs leads to increased ROMK1 phosphorylation, which in turn promotes its internalization from the cell surface.[9]
Experimental Protocols
In Vitro PTP Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound against a specific PTP using a chromogenic or fluorogenic substrate.
Workflow:
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent such as DMSO or ethanol.[1]
-
Dilute the recombinant PTP enzyme to the desired concentration in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, containing 0.1% BSA and 1 mM DTT).
-
Prepare a stock solution of a PTP substrate, such as p-nitrophenyl phosphate (B84403) (pNPP) or a fluorogenic substrate.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer to each well.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) for baseline activity.
-
Add the diluted PTP enzyme to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the PTP substrate to all wells.
-
Monitor the dephosphorylation of the substrate over time by measuring the absorbance (for pNPP) or fluorescence at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of PTP activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Photoreactivation of Inhibited PTP
This protocol describes the procedure to reverse the covalent inhibition of a PTP by this compound using UV light.
Methodology:
-
Inhibition:
-
Incubate the target PTP with an inhibitory concentration of this compound as described in the in vitro inhibition assay protocol to achieve covalent modification.
-
-
Photoreactivation:
-
Expose the solution containing the inhibited PTP to a UV light source with a wavelength of 350 nm. The duration and intensity of the exposure may need to be optimized.
-
-
Activity Measurement:
-
Following irradiation, measure the enzymatic activity of the PTP using the in vitro inhibition assay protocol.
-
Compare the activity of the irradiated sample to that of the non-irradiated inhibited sample and the uninhibited control to determine the extent of photoreactivation.
-
Synthesis Outline
The synthesis of this compound, α-Bromo-4-(carboxymethoxy)acetophenone, can be achieved through a multi-step process starting from commercially available precursors. A plausible synthetic route involves the etherification of 4-hydroxyacetophenone followed by bromination at the α-position.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives [mdpi.com]
- 4. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]
- 6. Small Molecule Degraders of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Inhibition of Protein-tyrosine Phosphatase Stimulates the Dynamin-dependent Endocytosis of ROMK1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PTP Inhibitor III in Signal Transduction Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of PTP Inhibitor III, a valuable tool for studying the roles of protein tyrosine phosphatases (PTPs) in cellular signal transduction. We will delve into its chemical properties, mechanism of action, and its application in investigating key signaling pathways. This document also includes detailed experimental protocols and data presented for clear interpretation.
Introduction to Protein Tyrosine Phosphatases and this compound
Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including growth, differentiation, metabolism, and immune responses.[1] The dynamic balance of tyrosine phosphorylation is meticulously controlled by the opposing activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[1] While PTKs catalyze the addition of phosphate (B84403) groups to tyrosine residues, PTPs are responsible for their removal.[1] Dysregulation of PTP activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention and essential subjects of basic research.[2]
This compound, also known by its chemical name 2-[4-(2-bromoacetyl)phenoxy]-acetic acid, is a cell-permeable, photoreversible, and covalent inhibitor of a broad range of PTPs.[3][4] Its utility in signal transduction studies stems from its ability to acutely inhibit PTP activity, thereby enabling researchers to dissect the roles of specific PTPs in various signaling cascades.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Chemical Name | 2-[4-(2-bromoacetyl)phenoxy]-acetic acid | [3] |
| Synonyms | α-Bromo-4-(carboxymethoxy)acetophenone | [3] |
| CAS Number | 29936-81-0 | [3] |
| Molecular Formula | C₁₀H₉BrO₄ | [3] |
| Molecular Weight | 273.1 g/mol | [3] |
| Appearance | Crystalline solid | [3] |
| Solubility | DMF: 20 mg/mLDMSO: 25 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 0.5 mg/mL | [3] |
| Storage | Store at -20°C | [3] |
Mechanism of Action
This compound functions as a covalent inhibitor by targeting the highly conserved and nucleophilic cysteine residue within the active site of PTPs.[5] The inhibitor possesses an α-bromoacetophenone moiety, which is an electrophilic "warhead" that reacts with the thiolate anion of the catalytic cysteine via an SN2 reaction. This results in the formation of a stable covalent bond, thereby irreversibly inactivating the enzyme under normal conditions.
A unique feature of this compound is its photoreversibility. The covalent bond formed between the inhibitor and the PTP can be cleaved by irradiation with 350 nm UV light, leading to the restoration of PTP activity.[3] This property allows for precise temporal control of PTP inhibition in experimental systems.
Role in Signal Transduction Studies
By inhibiting PTPs, this compound can be used to investigate the role of tyrosine dephosphorylation in various signal transduction pathways. While specific studies utilizing this compound to dissect these pathways are not extensively documented, its broad-spectrum activity makes it a potential tool for studying pathways negatively regulated by PTPs.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The activity of MAPK pathway components, such as ERK, JNK, and p38, is tightly regulated by phosphorylation. Several PTPs, including SHP-1, SHP-2, and various dual-specificity phosphatases (DUSPs), are known to dephosphorylate and inactivate MAPKs or their upstream activators.[6][7] Inhibition of these PTPs by this compound would be expected to lead to a sustained or enhanced activation of the MAPK pathway in response to stimuli.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central signaling node that promotes cell survival, growth, and proliferation. The activity of this pathway is negatively regulated by the lipid phosphatase PTEN and also by protein tyrosine phosphatases that can dephosphorylate upstream receptor tyrosine kinases or other signaling components.[8][9] For instance, PTP1B has been shown to dephosphorylate and inactivate the insulin (B600854) receptor, which is a potent activator of the PI3K/Akt pathway.[10] By inhibiting such PTPs, this compound could lead to an increase in PI3K/Akt signaling.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is the principal signaling mechanism for a wide array of cytokines and growth factors, playing a critical role in immunity and development. The activation of this pathway involves the phosphorylation of JAKs and STATs. The duration and intensity of JAK/STAT signaling are tightly controlled by negative regulators, including PTPs such as SHP-1, SHP-2, and CD45, which dephosphorylate activated JAKs and STATs.[11][12] The use of this compound would be expected to prolong the phosphorylation and activation of JAKs and STATs, leading to an amplified cellular response.
Quantitative Data
| PTP Target | Inhibition Constant (Kᵢ) | Reference |
| SHP-1 (catalytic domain) | 184 µM | [3] |
Experimental Protocols
The following are detailed protocols for using this compound in cell-based assays to study its effects on signal transduction pathways.
Western Blot Analysis of Protein Phosphorylation
This protocol describes how to treat cells with this compound and then analyze changes in the phosphorylation status of target proteins by Western blot.
Materials:
-
This compound (stored as a 10 mM stock in DMSO at -20°C)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the protein of interest)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.
-
Prepare working solutions of this compound in cell culture medium at the desired final concentrations (e.g., 10, 50, 100 µM). Include a vehicle control (DMSO).
-
Remove the old medium, wash the cells with PBS, and add the medium containing this compound or vehicle.
-
Incubate for the desired time (e.g., 30 minutes to 2 hours).
-
If applicable, stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes) before harvesting.
-
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody against the total protein as a loading control.
-
Immunoprecipitation-Phosphatase Assay
This protocol can be used to assess the direct inhibition of a specific PTP's activity after immunoprecipitation from cells treated with this compound.
Materials:
-
All materials for cell culture and treatment as in Protocol 6.1.
-
Non-denaturing lysis buffer (e.g., 1% Triton X-100 in Tris-buffered saline) with protease inhibitors.
-
Primary antibody against the PTP of interest.
-
Protein A/G agarose (B213101) or magnetic beads.
-
Phosphatase assay buffer.
-
A generic phosphatase substrate (e.g., p-nitrophenyl phosphate, pNPP).
-
Spectrophotometer.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle as described in Protocol 6.1.
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody against the PTP of interest overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for 2 hours at 4°C to capture the antibody-PTP complex.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Phosphatase Assay:
-
Resuspend the beads in phosphatase assay buffer.
-
Add the pNPP substrate and incubate at 37°C for a defined period.
-
Stop the reaction and measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
Compare the phosphatase activity in samples from inhibitor-treated and control cells.
-
Conclusion
This compound is a useful chemical tool for studying the roles of protein tyrosine phosphatases in signal transduction. Its broad-spectrum covalent inhibition, combined with its unique photoreversibility, offers researchers a means to manipulate PTP activity with temporal control. While a more comprehensive characterization of its selectivity profile is needed, the protocols and information provided in this guide will enable researchers to effectively utilize this compound to gain valuable insights into the complex regulatory networks governed by protein tyrosine dephosphorylation. As with any inhibitor, careful experimental design and appropriate controls are paramount for robust and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Protein tyrosine phosphatases: emerging role in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. alpha-bromoacetophenone derivatives as neutral protein tyrosine phosphatase inhibitors: structure-Activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of protein kinase signaling by protein phosphatases and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Tyrosine Phosphatases: Time to End the Stigma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting PTPs with small molecule inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Protein tyrosine phosphatases in the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of PTP Inhibitor III: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatases (PTPs) are a critical class of enzymes that, in concert with protein tyrosine kinases, regulate a vast array of cellular processes. The dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. PTP Inhibitor III, also known as α-Bromo-4-(carboxymethoxy)acetophenone, is a cell-permeable, broad-spectrum inhibitor of PTPs. This document provides a preliminary technical overview of this compound, summarizing its mechanism of action, available quantitative data on its inhibitory activity, and detailed protocols for its experimental application. Furthermore, it visualizes its presumed effects on key cellular signaling pathways.
Introduction
Protein Tyrosine Phosphatase (PTP) Inhibitor III, with the chemical name α-Bromo-4-(carboxymethoxy)acetophenone, is a member of the α-haloacetophenone class of compounds.[1][2] It functions as a covalent, irreversible inhibitor of a broad range of PTPs by targeting the active site cysteine residue.[3][4] The α-bromoacetyl group acts as an electrophile that reacts with the nucleophilic thiol group of the catalytic cysteine, forming a stable thioether bond.[3] This covalent modification inactivates the enzyme. Notably, this inhibition has been reported to be photoreversible upon irradiation with 350 nm light.[4][5] Its cell permeability makes it a useful tool for studying the role of PTPs in cellular signaling.[6]
Mechanism of Action
This compound functions as an active-site-directed covalent inhibitor. The α-haloacetophenone moiety is thought to mimic the phosphotyrosine substrate, allowing the inhibitor to bind to the PTP active site.[3] This positions the electrophilic α-carbon in proximity to the catalytic cysteine residue. The subsequent nucleophilic attack by the cysteine's thiol group on the α-carbon results in the displacement of the bromide ion and the formation of a covalent thioether linkage, thus irreversibly inactivating the enzyme.[3]
Quantitative Data: Inhibitory Activity
Quantitative data on the inhibitory potency of this compound against a wide range of PTPs is limited in the public domain. The primary available data point is its inhibition constant (Ki) for the catalytic domain of SHP-1. Further studies are required to establish a comprehensive inhibitory profile across the PTP family.
| Target PTP | Inhibitor | CAS Number | Ki (µM) | Inhibition Type |
| SHP-1 (catalytic domain) | This compound | 29936-81-0 | 184[5] | Covalent |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound.
PTP Inhibition Assay (In Vitro)
This protocol outlines a general method to determine the inhibitory activity of this compound against a specific PTP using a chromogenic substrate like p-nitrophenyl phosphate (B84403) (pNPP).
Materials:
-
Recombinant human PTP enzyme (e.g., PTP1B, SHP-1)
-
Assay Buffer: 50 mM citrate, pH 6.0, containing 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT
-
p-Nitrophenyl phosphate (pNPP) solution (substrate)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the PTP enzyme solution to each well.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (solvent only).
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the pNPP substrate solution.
-
Monitor the absorbance at 405 nm at regular intervals to measure the formation of p-nitrophenol.
-
Calculate the initial reaction rates and determine the IC50 value of this compound.
Cell Viability Assay
To assess the cytotoxic effects of this compound, a standard cell viability assay such as the MTT assay can be performed.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere (for adherent cells).
-
Treat cells with a range of concentrations of this compound for a desired period (e.g., 24, 48, 72 hours). Include a vehicle control.
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Signaling Pathways
To investigate the effect of this compound on specific signaling pathways, western blotting can be used to detect changes in the phosphorylation status of key proteins.
Materials:
-
Cells and culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture and treat cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Effects on Cellular Signaling Pathways
As a broad-spectrum PTP inhibitor, this compound is expected to modulate multiple signaling pathways that are negatively regulated by PTPs.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Several PTPs, including SHP-1, SHP-2, and PTP1B, are known to dephosphorylate and regulate key components of the MAPK pathway, such as ERK. By inhibiting these PTPs, this compound is hypothesized to increase the phosphorylation and activation of ERK, leading to downstream effects on cell proliferation, differentiation, and survival.
Insulin (B600854) Signaling Pathway
PTP1B is a major negative regulator of the insulin signaling pathway, dephosphorylating both the insulin receptor and insulin receptor substrate (IRS) proteins. Inhibition of PTP1B by this compound is expected to enhance insulin sensitivity by increasing the phosphorylation of key downstream effectors like Akt, leading to increased glucose uptake and glycogen (B147801) synthesis.
Conclusion
This compound is a valuable research tool for investigating the roles of PTPs in various cellular processes. Its cell-permeable and broad-spectrum inhibitory nature allows for the study of the collective effects of PTP inhibition in intact cells. However, the lack of a comprehensive inhibitory profile and specific data on its effects on various signaling pathways highlights the need for further investigation to fully characterize this compound and unlock its full potential in PTP-related research and drug discovery. The experimental protocols and conceptual frameworks provided in this guide serve as a starting point for researchers to conduct these much-needed preliminary investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Conjugation-free, visual, and quantitative evaluation of inhibitors on protein tyrosine kinases and phosphatases with a… [ouci.dntb.gov.ua]
- 3. Endoplasmic reticulum stress causes insulin resistance by inhibiting delivery of newly synthesized insulin receptors to the cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Evaluating Effects of Tyrosine Phosphatase Inhibitors on T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PTP Inhibitor III in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase (PTP) Inhibitor III, also known as α-Bromo-4-(carboxymethoxy)acetophenone, is a cell-permeable, covalent, and photoreversible inhibitor of a broad range of protein tyrosine phosphatases (PTPs).[1][2] PTPs are a critical family of signaling enzymes that counteract the activity of protein tyrosine kinases, playing a pivotal role in regulating cellular processes such as cell growth, differentiation, metabolism, and immune responses.[3] Dysregulation of PTP activity is implicated in numerous diseases, making PTP inhibitors valuable tools for studying signal transduction pathways and potential therapeutic agents.
PTP Inhibitor III acts by covalently binding to the active site of PTPs.[4] Its cell permeability allows for its use in various cell-based assays to investigate the role of tyrosine dephosphorylation in cellular signaling.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | α-Bromo-4-(carboxymethoxy)acetophenone | [1][2] |
| CAS Number | 29936-81-0 | [1][2] |
| Molecular Formula | C₁₀H₉BrO₄ | [1][2] |
| Molecular Weight | 273.1 g/mol | [1][2] |
| Solubility | DMF: 20 mg/mL, DMSO: 25 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 0.5 mg/mL | [2] |
| Purity | ≥90% | [1] |
Data Presentation
Inhibitory Activity
Quantitative data on the inhibitory activity of this compound against a wide range of PTPs in cell-free assays is limited in publicly available literature. However, its activity against SHP-1 has been characterized.
| Target PTP | Inhibition Constant (Ki) | Assay Type | Reference |
| SHP-1 (catalytic domain) | 184 µM | Enzymatic Assay | [2] |
Note: The IC50 values for this compound in various cell lines are not extensively documented in the literature. Researchers should empirically determine the optimal concentration for their specific cell line and experimental conditions.
Experimental Protocols
The following are generalized protocols for common cell culture assays using this compound. The optimal conditions, including inhibitor concentration, incubation time, and cell density, should be determined for each specific cell line and assay.
Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
This compound
-
Chosen cell line
-
Complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis of Protein Phosphorylation
This protocol allows for the detection of changes in the phosphorylation state of specific proteins following treatment with this compound.
Materials:
-
This compound
-
Chosen cell line
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control for the appropriate time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.
Signaling Pathways
PTPs are key negative regulators of many signaling pathways. By inhibiting PTPs, this compound can lead to a sustained phosphorylation and activation of various signaling molecules that are normally dephosphorylated by PTPs. The specific pathways affected will depend on the cellular context and the particular PTPs that are active.
Application in Cell Lines
This compound has been used in immunofluorescence staining of HeLa cells to demonstrate the chemical inactivation of lambda phosphatase.[1] This indicates its utility in cell-based imaging techniques to study the localization and activity of phosphatases.
Conclusion
This compound is a valuable tool for studying the role of protein tyrosine phosphatases in cellular signaling. Its cell-permeable nature allows for its use in a variety of cell culture assays. The provided protocols offer a starting point for researchers to investigate the effects of this inhibitor on their specific biological system. Due to the broad-range activity of this compound, it is crucial to carefully design experiments and interpret results in the context of the specific cell type and signaling pathways being investigated. Further studies are needed to fully characterize its inhibitory profile against a wider range of PTPs and to determine its IC50 values in various cancer cell lines.
References
Application Notes and Protocols for Western Blot Analysis Using PTP Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle control, growth, differentiation, and metabolism.[1] The dynamic balance of tyrosine phosphorylation is meticulously maintained by the opposing activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[2] Dysregulation of PTP activity is implicated in numerous diseases, making PTPs significant targets for therapeutic intervention.
PTP Inhibitor III is a potent, cell-permeable, and broad-range inhibitor of protein tyrosine phosphatases.[3] Chemically known as α-Bromo-4-(carboxymethoxy)acetophenone, it acts as a covalent and photoreversible inhibitor, binding to the catalytic domain of PTPs such as SHP-1.[4] Its ability to enter cells and inhibit a wide spectrum of PTPs makes it a valuable tool for studying the role of tyrosine dephosphorylation in various signaling pathways. Western blotting is a fundamental technique used to detect and quantify changes in protein phosphorylation, and the inclusion of this compound in experimental workflows is essential for preserving the transient phosphorylation state of proteins for accurate analysis.[5]
This document provides detailed application notes and protocols for the effective use of this compound in Western blot analysis to investigate the phosphorylation status of target proteins, with a focus on the JAK/STAT signaling pathway.
Featured Application: Interrogating the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and apoptosis.[6] The activation of this pathway is critically dependent on the phosphorylation of STAT proteins, particularly STAT3 at the Tyr705 residue, by JAKs. This phosphorylation event leads to STAT3 dimerization, nuclear translocation, and subsequent regulation of target gene expression.[7]
Several PTPs, including SHP-1, SHP-2, and TC-PTP, are known to dephosphorylate and thereby negatively regulate STAT3 activation.[3] The use of a broad-range PTP inhibitor like this compound can prevent the dephosphorylation of activated STAT3 in cell lysates, allowing for a more accurate assessment of its activation state under various experimental conditions.
Signaling Pathway Diagram
Caption: The JAK/STAT signaling pathway is initiated by ligand binding, leading to JAK-mediated phosphorylation of STAT3. PTPs reverse this process, while this compound blocks PTP activity.
Data Presentation
The following table represents hypothetical quantitative data from a Western blot experiment investigating the dose-dependent effect of this compound on STAT3 phosphorylation in a relevant cell line stimulated with a cytokine (e.g., IL-6).
| Treatment Condition | This compound (µM) | p-STAT3 (Tyr705) Relative Intensity | Total STAT3 Relative Intensity | p-STAT3 / Total STAT3 Ratio (Normalized to Control) |
| Untreated Control | 0 | 1.00 | 1.00 | 1.00 |
| Cytokine-Stimulated | 0 | 5.20 | 1.05 | 4.95 |
| Cytokine-Stimulated | 10 | 6.80 | 1.02 | 6.67 |
| Cytokine-Stimulated | 25 | 8.50 | 1.03 | 8.25 |
| Cytokine-Stimulated | 50 | 9.80 | 1.01 | 9.70 |
Note: The data presented in this table is for illustrative purposes to demonstrate the expected outcome of using this compound and does not represent actual experimental results.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to have an active JAK/STAT pathway (e.g., HeLa, MCF-7, or a relevant cancer cell line).
-
Cell Seeding: Plate cells in appropriate culture dishes and grow to 70-80% confluency.
-
Starvation (Optional): To reduce basal phosphorylation levels, serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Pre-treatment: Pre-incubate cells with the desired concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours. Include a vehicle-only control (e.g., DMSO).
-
Stimulation: If investigating cytokine-induced phosphorylation, add the cytokine (e.g., IL-6 at 20 ng/mL) for a short duration (e.g., 15-30 minutes) before cell lysis.
Cell Lysis and Protein Extraction
This protocol is critical for preserving the phosphorylation state of proteins. All steps should be performed on ice with pre-chilled buffers and reagents.
Lysis Buffer Recipe (Modified RIPA Buffer):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Freshly Add:
-
Protease Inhibitor Cocktail (1X)
-
This compound (at the desired final concentration, e.g., 50 µM)
-
Other phosphatase inhibitors (e.g., 1 mM Sodium Orthovanadate, 10 mM Sodium Fluoride)
-
Procedure:
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS completely and add ice-cold Lysis Buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
Determine the protein concentration of each lysate using a standard protein assay such as the BCA or Bradford assay to ensure equal loading of protein for each sample in the subsequent steps.
Western Blot Analysis
Caption: A streamlined workflow for Western blot analysis, emphasizing the key stages from sample preparation to data analysis for studying protein phosphorylation.
Detailed Steps:
-
Sample Preparation for Gel Loading:
-
Take a calculated volume of lysate containing 20-40 µg of total protein.
-
Add an equal volume of 2X Laemmli sample buffer.
-
Denature the samples by boiling at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of an SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking:
-
Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705) diluted in 5% BSA/TBST.
-
Incubate overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Repeat the washing step.
-
-
Detection:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing (for Total Protein):
-
To normalize the phosphoprotein signal, the membrane can be stripped of the bound antibodies and re-probed with an antibody against the total, non-phosphorylated form of the protein (e.g., anti-STAT3) and a loading control (e.g., β-actin or GAPDH).
-
-
Densitometry and Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Express the results as a fold change relative to the control.
-
Conclusion
This compound is an indispensable tool for the accurate study of protein tyrosine phosphorylation by Western blot. By effectively inhibiting the activity of PTPs during cell lysis and sample preparation, researchers can preserve the in vivo phosphorylation status of their proteins of interest. The protocols and application notes provided herein offer a comprehensive guide for utilizing this compound to investigate signaling pathways such as the JAK/STAT cascade, enabling a deeper understanding of cellular regulation and the identification of potential therapeutic targets.
References
- 1. Evaluating Effects of Tyrosine Phosphatase Inhibitors on T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to assess substrate dephosphorylation by serine/threonine phosphoprotein phosphatases in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein tyrosine phosphatases in the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 6. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for PTP Inhibitor III in Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine phosphatases (PTPs) are a crucial family of enzymes that counteract the activity of protein tyrosine kinases, playing a vital role in cellular signaling pathways that govern processes like cell growth, differentiation, and metabolism.[1] PTP Inhibitor III is a cell-permeable, broad-range inhibitor of PTPs.[2] It functions as an α-haloacetophenone derivative that acts as a photoreversible covalent inhibitor of PTPs.[3] This document provides detailed application notes and a comprehensive protocol for the use of this compound in immunoprecipitation (IP) experiments to preserve the tyrosine phosphorylation state of target proteins.
Mechanism of Action
This compound covalently binds to the active site of a wide range of protein tyrosine phosphatases.[4] This interaction effectively blocks the enzyme's catalytic activity, preventing the dephosphorylation of tyrosine residues on substrate proteins.[1] Its cell-permeable nature allows for the treatment of live cells prior to lysis, ensuring the inhibition of PTPs in their native cellular environment.
Key Applications in Immunoprecipitation
-
Preservation of Phosphotyrosine Status: The primary application of this compound in IP is to maintain the phosphorylation state of proteins that are regulated by tyrosine phosphorylation. This is critical for accurately studying signaling events and the activation status of specific proteins.
-
Studying Protein-Protein Interactions: By preserving the phosphorylation-dependent binding sites on proteins, this compound can be instrumental in co-immunoprecipitation (co-IP) experiments designed to identify and study phosphotyrosine-dependent protein-protein interactions.
-
Enrichment of Phosphorylated Proteins: When used in conjunction with immunoprecipitation, this compound aids in the effective enrichment of tyrosine-phosphorylated proteins from a complex cell lysate for subsequent analysis by methods such as Western blotting or mass spectrometry.
Quantitative Data and Optimization Parameters
While specific quantitative data for the use of this compound in immunoprecipitation is not extensively published, the following tables provide recommended starting concentrations and key parameters that should be empirically optimized for each experimental system.
Table 1: Recommended Starting Concentrations for this compound
| Application | Recommended Starting Concentration Range | Incubation Time | Notes |
| Cell Treatment Prior to Lysis | 1-30 µM | 30 minutes at 37°C | The optimal concentration and incubation time should be determined by a dose-response experiment to assess the inhibition of PTP activity without inducing cytotoxicity.[5] |
| Addition to Lysis Buffer | 1-10 µM | N/A | Should be added fresh to the lysis buffer immediately before use to ensure maximum activity.[6][7] |
Table 2: General Immunoprecipitation Protocol Parameters
| Parameter | Recommendation | Considerations |
| Cell Lysis Buffer | RIPA or a non-denaturing IP Lysis Buffer | For co-IP experiments, a non-denaturing buffer is recommended to preserve protein-protein interactions. Always include a protease inhibitor cocktail.[8][9] |
| Protein Lysate Concentration | 0.5 - 2.0 mg/mL | The optimal concentration depends on the expression level of the target protein. |
| Primary Antibody Concentration | 1-10 µg per 1 mg of protein lysate | This should be titrated for each new antibody and target protein to determine the optimal ratio for efficient immunoprecipitation. |
| Incubation with Antibody | 2-4 hours to overnight at 4°C | Longer incubation times may increase the yield but can also lead to higher background. |
| Protein A/G Bead Slurry | 20-50 µL of a 50% slurry | The choice between Protein A, Protein G, or a combination depends on the species and isotype of the primary antibody. |
| Wash Buffer | Lysis buffer without protease/phosphatase inhibitors or a modified wash buffer with lower detergent concentration | Multiple washes are crucial to reduce non-specific binding and background. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of PTP signaling by this compound.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. amsbio.com [amsbio.com]
- 5. Evaluating Effects of Tyrosine Phosphatase Inhibitors on T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 7. biocompare.com [biocompare.com]
- 8. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 9. 磷酸酶和蛋白酶抑制劑 [sigmaaldrich.com]
Application of PTP Inhibitor III in Immunofluorescence: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – Life science researchers, scientists, and drug development professionals now have access to a comprehensive guide on the application of PTP Inhibitor III in immunofluorescence studies. These detailed application notes and protocols provide a framework for investigating the role of protein tyrosine phosphatases (PTPs) in cellular signaling pathways. This compound is a cell-permeable, broad-spectrum inhibitor of PTPs, offering a valuable tool for studying the impact of tyrosine phosphorylation on protein localization and function.
Introduction
Protein tyrosine phosphorylation is a critical post-translational modification that governs a multitude of cellular processes, including cell growth, differentiation, and signal transduction. The dynamic balance of phosphorylation is maintained by the opposing activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). Dysregulation of PTP activity is implicated in numerous diseases, making PTPs attractive targets for therapeutic intervention.
This compound is an α-haloacetophenone derivative that acts as a photoreversible covalent inhibitor of a wide range of PTPs.[1] Its cell-permeable nature allows for the investigation of PTP function within intact cells. By inhibiting PTPs, this compound leads to an increase in the tyrosine phosphorylation of target proteins, which can be visualized and quantified using immunofluorescence microscopy. This technique allows for the spatial and temporal analysis of protein phosphorylation and localization within the cellular environment.
Principle of Application
The use of this compound in immunofluorescence is based on its ability to increase the phosphorylation level of PTP substrates. This heightened phosphorylation can lead to changes in protein conformation, activity, and subcellular localization. For instance, the inhibition of PTPs can prevent the dephosphorylation of transcription factors, leading to their accumulation in the nucleus.
A key example is the regulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. PTPs are known to regulate this pathway, and their inhibition can lead to the increased phosphorylation and subsequent nuclear translocation of NF-κB subunits, such as p50. Immunofluorescence can be employed to visualize and quantify this translocation, providing insights into the role of specific PTPs in NF-κB activation.
Data Presentation
The following tables summarize the key characteristics of this compound and its known effects on a specific PTP.
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Name | α-Bromo-4-(carboxymethoxy)acetophenone | [1] |
| CAS Number | 29936-81-0 | [1] |
| Molecular Formula | C₁₀H₉BrO₄ | [1] |
| Molecular Weight | 273.1 g/mol | [1] |
| Inhibition Type | Photoreversible Covalent | [1] |
| Cell Permeability | Yes | [1] |
Table 2: Inhibitory Activity of this compound
| Target PTP | Inhibition Constant (Ki) | Reference |
| SHP-1 | 184 µM | [1] |
Signaling Pathways and Experimental Workflow
To facilitate the understanding of the experimental process and the underlying biological mechanisms, the following diagrams illustrate the SHP-1 and NF-κB signaling pathways, as well as a typical immunofluorescence workflow using this compound.
References
Investigating Immune Response Modulation by PTP Inhibitor III: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a crucial role in regulating a wide array of cellular processes, including immune responses.[1] They act as key negative and positive regulators of signaling pathways by catalyzing the dephosphorylation of tyrosine residues on proteins.[2] The dynamic balance between protein tyrosine kinases (PTKs) and PTPs is essential for maintaining immune homeostasis.[1] Dysregulation of PTP activity has been implicated in various autoimmune diseases and cancers, making them attractive targets for therapeutic intervention.[3]
PTP Inhibitor III is a cell-permeable, α-haloacetophenone derivative that functions as a photoreversible covalent inhibitor of a broad range of PTPs.[4] It has been shown to bind to the catalytic domain of SHP-1 with a Kᵢ of 184 µM.[4] SHP-1 is a non-receptor protein tyrosine phosphatase predominantly expressed in hematopoietic cells and is a key negative regulator of signaling downstream of various immune cell receptors, including the T-cell receptor (TCR). By inhibiting PTPs like SHP-1, this compound is expected to enhance and prolong phosphorylation-dependent signaling events, leading to an augmented immune response.
These application notes provide a comprehensive guide for utilizing this compound to investigate immune cell signaling, with a focus on T-cell activation. Detailed protocols for key experiments are provided to enable researchers to assess the efficacy and mechanism of action of this inhibitor.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the experimental protocols outlined below.
Table 1: Effect of this compound on T-Cell Proliferation
| Treatment Group | This compound (µM) | Proliferation Index (CFSE) | % Divided Cells |
| Unstimulated | 0 | ||
| Stimulated (e.g., anti-CD3/CD28) | 0 | ||
| Stimulated + this compound | 10 | ||
| Stimulated + this compound | 50 | ||
| Stimulated + this compound | 100 |
Table 2: Modulation of T-Cell Activation Markers by this compound
| Treatment Group | This compound (µM) | % CD25+ of CD4+ T-cells | % CD69+ of CD4+ T-cells |
| Unstimulated | 0 | ||
| Stimulated (e.g., anti-CD3/CD28) | 0 | ||
| Stimulated + this compound | 10 | ||
| Stimulated + this compound | 50 | ||
| Stimulated + this compound | 100 |
Table 3: Effect of this compound on Cytokine Production by Activated T-Cells
| Treatment Group | This compound (µM) | IL-2 (pg/mL) | IFN-γ (pg/mL) |
| Unstimulated | 0 | ||
| Stimulated (e.g., anti-CD3/CD28) | 0 | ||
| Stimulated + this compound | 10 | ||
| Stimulated + this compound | 50 | ||
| Stimulated + this compound | 100 |
Table 4: Impact of this compound on T-Cell Receptor (TCR) Signaling Pathways
| Treatment Group | This compound (µM) | p-Lck (Y394) / Total Lck (Relative Density) | p-ZAP-70 (Y319) / Total ZAP-70 (Relative Density) |
| Unstimulated | 0 | ||
| Stimulated (e.g., anti-CD3) | 0 | ||
| Stimulated + this compound | 10 | ||
| Stimulated + this compound | 50 | ||
| Stimulated + this compound | 100 |
Signaling Pathways and Experimental Workflows
Caption: T-Cell Receptor (TCR) signaling cascade and the inhibitory role of this compound.
Caption: General experimental workflow for investigating the effects of this compound.
Experimental Protocols
Note on this compound Concentration: Based on the reported Kᵢ of 184 µM for SHP-1, a starting concentration range of 10-100 µM is recommended for cell-based assays.[4] However, it is crucial to perform a dose-response curve for each specific cell type and assay to determine the optimal working concentration.
Protocol 1: T-Cell Proliferation Assay (CFSE-based)
This protocol utilizes Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry.
Materials:
-
Primary human T-cells or Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete medium)
-
CFSE (5 mM stock in DMSO)
-
Anti-CD3 and anti-CD28 antibodies (for stimulation)
-
This compound (stock solution in DMSO)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) using a T-cell isolation kit. Resuspend cells at 1 x 10⁶ cells/mL in pre-warmed PBS.
-
CFSE Staining: Add CFSE to the cell suspension at a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Add 5 volumes of ice-cold complete medium to quench the staining reaction. Incubate for 5 minutes on ice.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and wash twice with complete medium.
-
Cell Plating and Treatment: Resuspend the CFSE-labeled cells in complete medium and plate in a 96-well plate at 2 x 10⁵ cells/well.
-
Add this compound at various concentrations (e.g., 0, 10, 50, 100 µM).
-
Add stimulating antibodies (e.g., anti-CD3 at 1 µg/mL and anti-CD28 at 1 µg/mL). Include unstimulated and stimulated controls without the inhibitor.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry Analysis: Harvest the cells, wash with FACS buffer, and acquire data on a flow cytometer. Analyze the CFSE fluorescence to determine the number of cell divisions.
Protocol 2: Analysis of T-Cell Activation Markers (CD25/CD69) by Flow Cytometry
This protocol measures the expression of early (CD69) and late (CD25) activation markers on T-cells.[1]
Materials:
-
Primary human T-cells or Jurkat cells
-
Complete medium
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Fluorochrome-conjugated antibodies against CD4, CD8, CD25, and CD69
-
FACS buffer
-
Flow cytometer
Procedure:
-
Cell Plating and Treatment: Plate 1 x 10⁶ T-cells/mL in a 24-well plate.
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies.
-
Incubation: For CD69 expression, incubate for 18-24 hours. For CD25 expression, incubate for 48-72 hours.
-
Staining: Harvest the cells and wash with FACS buffer. Stain with the antibody cocktail (anti-CD4, -CD8, -CD25, -CD69) for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Gate on CD4+ or CD8+ T-cell populations and analyze the expression of CD25 and CD69.
Protocol 3: Western Blotting for Phosphorylated Signaling Proteins
This protocol assesses the phosphorylation status of key signaling molecules in the TCR pathway, such as Lck and ZAP-70.[5]
Materials:
-
Jurkat T-cells
-
Serum-free RPMI-1640 medium
-
Anti-CD3 antibody
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-Lck, anti-Lck, anti-phospho-ZAP-70, anti-ZAP-70)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Starvation and Treatment: Starve Jurkat cells in serum-free RPMI for 4-6 hours. Pre-treat with this compound for 1-2 hours.
-
Stimulation: Stimulate with anti-CD3 antibody (10 µg/mL) for 5-10 minutes at 37°C.
-
Cell Lysis: Immediately place the cells on ice and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and develop the blot using an ECL reagent.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Protocol 4: Cytokine Production Assay (ELISA)
This protocol measures the secretion of cytokines, such as IL-2 and IFN-γ, from activated T-cells.
Materials:
-
Primary human T-cells
-
Complete medium
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
ELISA kits for human IL-2 and IFN-γ
Procedure:
-
Cell Plating and Treatment: Plate T-cells in a 96-well plate and treat with this compound and stimulating antibodies as described in Protocol 1.
-
Incubation: Incubate for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatants.
-
ELISA: Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of cytokines in each sample based on the standard curve.
Troubleshooting
-
High background in Western blots for phosphoproteins:
-
Ensure the use of phosphatase inhibitors in the lysis buffer.
-
Use 5% BSA in TBST for blocking instead of milk, as milk contains phosphoproteins.
-
Optimize antibody concentrations.
-
-
Low T-cell proliferation:
-
Ensure the viability of primary T-cells.
-
Optimize the concentration of stimulating antibodies.
-
Check the expiration date and storage conditions of CFSE.
-
-
Variability in flow cytometry results:
-
Ensure consistent staining times and temperatures.
-
Use compensation controls for multi-color staining.
-
Analyze a sufficient number of events.
-
-
Inhibitor insolubility:
-
This compound is soluble in DMF (20 mg/ml), DMSO (25 mg/ml), and Ethanol (30 mg/ml).[4] Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.1%).
-
By following these detailed protocols and application notes, researchers can effectively utilize this compound as a tool to dissect the intricate role of protein tyrosine phosphatases in regulating the immune response.
References
- 1. Evaluating Effects of Tyrosine Phosphatase Inhibitors on T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating Effects of Tyrosine Phosphatase Inhibitors on T Cell Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 3. Targeting Tyrosine Phosphatases: Time to End the Stigma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
PTP Inhibitor III: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTP Inhibitor III, also known as α-Bromo-4-(carboxymethoxy)acetophenone, is a cell-permeable, broad-spectrum inhibitor of protein tyrosine phosphatases (PTPs).[1][2] PTPs are a critical family of signaling enzymes that counterbalance the activity of protein tyrosine kinases, playing a pivotal role in a myriad of cellular processes, including cell growth, differentiation, and synaptic plasticity.[3][4] Dysregulation of PTP activity has been implicated in the pathophysiology of various neurological disorders, making PTP inhibitors valuable tools for neuroscience research and potential therapeutic development.[5][6]
This compound acts as a covalent inhibitor, binding to the catalytic domain of PTPs.[2] Its ability to permeate cell membranes allows for its use in a variety of in vitro and cell-based assays to investigate the role of tyrosine phosphorylation in neuronal function and disease.
Physicochemical Properties and Inhibition Data
A clear understanding of the inhibitor's properties is crucial for its effective application in experimental settings.
| Property | Value | Reference |
| Chemical Name | α-Bromo-4-(carboxymethoxy)acetophenone | [1][2] |
| Synonym | Protein Tyrosine Phosphatase Inhibitor III | [2] |
| CAS Number | 29936-81-0 | [1][2] |
| Molecular Formula | C₁₀H₉BrO₄ | [1] |
| Molecular Weight | 273.1 g/mol | [1] |
| Ki for SHP-1 | 184 µM | [2] |
Applications in Neuroscience Research
While specific applications of this compound in many areas of neuroscience are still emerging, its broad-spectrum activity against PTPs suggests its utility in a variety of research contexts. One documented application is in the study of pain signaling, where it was used to investigate the role of SHP-1-mediated dephosphorylation of TRPV1 in dorsal root ganglion neurons.[7]
Based on the known involvement of PTPs in various neurological processes, potential applications for this compound include:
-
Neurodegenerative Diseases: Investigating the role of aberrant tyrosine phosphorylation in models of Alzheimer's disease, Parkinson's disease, and stroke. PTPs such as STEP (STriatal-Enriched protein tyrosine Phosphatase) and PTP1B have been implicated in the pathogenesis of these conditions.[8][9]
-
Synaptic Plasticity: Elucidating the role of PTPs in long-term potentiation (LTP) and long-term depression (LTD), fundamental processes for learning and memory.[7]
-
BDNF Signaling: Modulating the brain-derived neurotrophic factor (BDNF) signaling pathway, which is crucial for neuronal survival, growth, and synaptic function. PTPs are known to regulate key components of this pathway.
-
Myelination and Remyelination: Studying the processes of myelin formation and repair, as PTPs like PTPσ are involved in inhibiting oligodendrocyte differentiation and myelination.[10]
-
Neuroprotection: Assessing the potential of PTP inhibition to protect neurons from various insults, such as excitotoxicity and oxidative stress.[11]
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in various neuroscience research applications. Researchers should optimize concentrations and incubation times for their specific cell types and experimental conditions.
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture and biochemical assays.
Materials:
-
This compound (CAS 29936-81-0)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock, weigh out 2.731 mg of this compound.
-
Add the appropriate volume of DMSO to the vial containing the inhibitor.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Stock solution preparation workflow.
Neuroprotection Assay in Primary Neuronal Culture
Objective: To assess the neuroprotective effects of this compound against a neurotoxic insult.
Materials:
-
Primary neuronal culture (e.g., cortical or hippocampal neurons)
-
This compound stock solution
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Neurotoxin (e.g., glutamate, amyloid-beta oligomers, or H₂O₂)
-
Cell viability assay kit (e.g., MTT or LDH assay)
-
96-well culture plates, poly-D-lysine coated
Procedure:
-
Cell Plating: Plate primary neurons in 96-well plates at a suitable density and allow them to mature for 7-10 days in vitro (DIV).
-
Inhibitor Pre-treatment: Prepare working solutions of this compound in culture medium at various concentrations (e.g., 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).
-
Replace the culture medium with the medium containing this compound or vehicle and incubate for 1-2 hours.
-
Neurotoxin Exposure: Add the neurotoxin to the wells at a pre-determined toxic concentration.
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours).
-
Cell Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated, non-toxin control group.
Neuroprotection assay workflow.
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on the phosphorylation state of key signaling proteins in neurons.
Materials:
-
Primary neuronal culture
-
This compound stock solution
-
Stimulant (e.g., BDNF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate neurons in 6-well plates. Once mature, treat the cells with this compound or vehicle for a specified time.
-
Stimulation: If investigating a specific signaling pathway, stimulate the cells with the appropriate ligand (e.g., BDNF) for a short period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.
PTP inhibition enhances substrate phosphorylation.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of protein tyrosine phosphorylation in the nervous system. Its broad-spectrum activity allows for the general exploration of PTP-dependent processes. However, researchers should be mindful of its lack of specificity when interpreting results and may need to employ more targeted approaches, such as using more selective inhibitors or genetic models, to dissect the roles of individual PTPs. The provided protocols offer a starting point for incorporating this compound into neuroscience research, with the potential to uncover novel insights into the molecular mechanisms underlying neuronal function and disease.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Alzheimer's: Experimental drug may stop toxic protein accumulation [medicalnewstoday.com]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tyrosine phosphorylation-dependent inhibition of hippocampal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 10. Identification of novel protein tyrosine phosphatase sigma inhibitors promoting neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - CAS 29936-81-0 - Calbiochem | 540210 [merckmillipore.com]
In Vivo Applications of PTP Inhibitor III: A Guide for Researchers
Application Notes and Protocols for Preclinical Research
This document provides detailed application notes and experimental protocols for the in vivo use of PTP Inhibitor III, a broad-spectrum protein tyrosine phosphatase (PTP) inhibitor. These guidelines are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of PTP inhibition in various disease models.
Introduction
Protein tyrosine phosphatases (PTPs) are a large family of enzymes that play a critical role in cellular signaling by dephosphorylating tyrosine residues on proteins.[1] Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. This compound is a cell-permeable compound that inhibits a wide range of PTPs, making it a valuable tool for studying the physiological and pathological roles of tyrosine phosphorylation.[2][3] While specific in vivo studies exclusively detailing the use of this compound are limited in publicly available literature, this document provides representative protocols and data based on the established principles of in vivo PTP inhibition, drawing from studies on other well-characterized PTP inhibitors.
Key Applications in In Vivo Research
The broad-spectrum nature of this compound allows for its application in a variety of preclinical models to study the effects of global PTP inhibition.
-
Metabolic Diseases: PTPs, particularly PTP1B, are negative regulators of the insulin (B600854) signaling pathway.[4][5] Inhibition of PTPs can enhance insulin sensitivity, making this compound a candidate for investigation in animal models of type 2 diabetes and obesity.[4][5] In such models, treatment would be expected to increase the phosphorylation of the insulin receptor and its downstream targets.[4][6]
-
Oncology: PTPs are involved in regulating cell growth, differentiation, and oncogenic transformation.[7] Depending on the specific PTPs involved in a particular cancer, this compound could potentially inhibit tumor growth and progression.[8][9] For example, it could be used in xenograft models to assess its impact on tumor volume and metastasis.[8]
-
Immunology and Inflammation: PTPs like CD45 and SHP-1 are crucial regulators of immune cell signaling.[10] this compound can be used to modulate immune responses in models of autoimmune disease or inflammation.[10]
-
Neuroscience: PTPs are implicated in neuronal signaling and development. In vivo studies could explore the effects of this compound on neuroinflammation and cognitive function in relevant animal models.[11]
Data Presentation
The following tables provide a template for summarizing quantitative data from in vivo studies using a PTP inhibitor. The data presented here is hypothetical and serves as an example of how to structure experimental results.
Table 1: Effect of this compound on Glucose Metabolism in a Diet-Induced Obesity Mouse Model
| Treatment Group | N | Body Weight (g) | Fasting Blood Glucose (mg/dL) | Insulin Tolerance Test (AUC) |
| Vehicle Control | 10 | 45.2 ± 2.1 | 185 ± 12 | 15,000 ± 850 |
| This compound (10 mg/kg) | 10 | 42.8 ± 1.9 | 152 ± 10 | 12,500 ± 700 |
| This compound (25 mg/kg) | 10 | 40.5 ± 1.5* | 130 ± 8 | 10,200 ± 650 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. AUC: Area Under the Curve.
Table 2: Anti-Tumor Efficacy of this compound in a Xenograft Mouse Model
| Treatment Group | N | Tumor Volume (mm³) at Day 21 | Tumor Weight (g) at Day 21 | Ki-67 Positive Cells (%) |
| Vehicle Control | 8 | 1250 ± 150 | 1.2 ± 0.2 | 85 ± 5 |
| This compound (20 mg/kg) | 8 | 850 ± 120 | 0.8 ± 0.1 | 60 ± 7* |
| Chemotherapy Standard | 8 | 400 ± 80 | 0.4 ± 0.05 | 30 ± 4** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Experimental Protocols
The following are detailed protocols for key in vivo experiments using a PTP inhibitor. Note: These are generalized protocols and should be optimized for specific animal models and experimental goals.
In Vivo Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., DMSO, PEG300, Tween80, sterile water)
-
Syringes and needles (appropriate gauge for the route of administration)
-
Animal model (e.g., mice, rats)
Protocol for Intraperitoneal (i.p.) Injection:
-
Preparation of Dosing Solution:
-
This compound is soluble in organic solvents like DMSO and ethanol.[2] For in vivo use, a common vehicle formulation is a mixture of DMSO, PEG300, Tween80, and saline or sterile water to ensure solubility and biocompatibility.
-
Example Preparation: To prepare a 1 mg/mL solution, dissolve this compound in DMSO to make a stock solution. For a final dosing volume of 100 µL per 20g mouse, the stock solution can be further diluted in a vehicle containing PEG300, Tween80, and sterile water. A typical vehicle composition might be 10% DMSO, 40% PEG300, 5% Tween80, and 45% sterile water.
-
Ensure the final solution is clear and free of precipitates. Prepare fresh on the day of dosing.
-
-
Dosing:
-
Accurately weigh each animal to calculate the correct dose volume.
-
Administer the this compound solution or vehicle control via intraperitoneal injection.
-
The dosing frequency and duration will depend on the specific study design and the pharmacokinetic properties of the inhibitor. A typical regimen could be once daily for 14-28 days.
-
Insulin Tolerance Test (ITT) in Mice
Objective: To assess insulin sensitivity in vivo.
Materials:
-
Insulin (human or murine)
-
Saline (0.9% NaCl)
-
Glucometer and test strips
-
Mice (fasted for 4-6 hours)
Protocol:
-
Baseline Measurement: Take a baseline blood glucose reading from the tail vein of each mouse.
-
Insulin Injection: Inject a bolus of insulin (e.g., 0.75 U/kg body weight) intraperitoneally.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Plot the blood glucose levels over time for each group. Calculate the Area Under the Curve (AUC) for a quantitative comparison of insulin sensitivity. A lower AUC indicates greater insulin sensitivity.
Xenograft Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (optional)
-
Calipers
Protocol:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or media mixed with Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment:
-
Randomize mice into treatment groups (Vehicle, this compound, positive control).
-
Administer treatment as described in Protocol 3.1.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or Western blotting for signaling pathway components.
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.
Caption: Insulin signaling pathway and the inhibitory action of this compound.
Caption: JAK-STAT signaling pathway and the role of PTPs.[12]
Caption: General experimental workflow for in vivo studies with this compound.
Disclaimer: The provided protocols and data are for illustrative purposes and should be adapted to specific research needs. Researchers should conduct thorough literature reviews and pilot studies to determine the optimal experimental conditions. Appropriate institutional animal care and use committee (IACUC) approval is required for all in vivo experiments.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. Potential Therapeutic Target Protein Tyrosine Phosphatase-1B for Modulation of Insulin Resistance with Polyphenols and Its Quantitative Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Protein Tyrosine Phosphatases for Anticancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting PTPs with small molecule inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating Effects of Tyrosine Phosphatase Inhibitors on T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for PTP Inhibitor III Treatment in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of PTP Inhibitor III in primary cell culture, with a focus on its application in primary dorsal root ganglion (DRG) neurons and a general protocol for primary immune cells.
Introduction
This compound, also known as α-Bromo-4-(carboxymethoxy)acetophenone, is a cell-permeable, broad-range inhibitor of protein tyrosine phosphatases (PTPs).[1][2][3] It functions as a photoreversible covalent inhibitor, binding to the catalytic domain of PTPs.[1][4] Notably, it has been shown to inhibit SHP-1 (Src homology 2 domain-containing tyrosine phosphatase 1), a non-receptor protein tyrosine phosphatase that acts as a negative regulator in various signaling pathways.[5][6][7] PTPs play a crucial role in regulating cellular processes such as growth, differentiation, and metabolism by dephosphorylating tyrosine residues on proteins.[8] Inhibition of PTPs can therefore provide valuable insights into the mechanisms of signal transduction.[8]
Mechanism of Action
This compound exerts its effect by engaging with key amino acid residues within the active site of protein tyrosine phosphatases.[8] This interaction stabilizes an inactive conformation of the enzyme, which hinders substrate access and alters the enzyme's reaction kinetics.[8] One of the specific targets of this compound is SHP-1.[5][6] SHP-1 is known to dephosphorylate and inactivate various downstream targets, including the Transient Receptor Potential Vanilloid 1 (TRPV1) channel in dorsal root ganglion neurons.[6][7] By inhibiting SHP-1, this compound prevents the dephosphorylation of TRPV1, leading to its sensitization.[6]
Signaling Pathway of this compound in Dorsal Root ganglion Neurons
Caption: this compound blocks SHP-1, preventing TRPV1 dephosphorylation.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Type/Target | Reference |
| Ki for SHP-1 | 184 µM | Recombinant SHP-1 | [1][4] |
| Effective Concentration | 10 µM | Cultured Rat DRG Neurons | [6] |
| Incubation Time | 30 minutes | Cultured Rat DRG Neurons | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in DMSO and Ethanol.[1][4] Prepare a stock solution of 10-20 mM in cell culture grade DMSO. For example, to make a 10 mM stock solution (MW: 273.1 g/mol ), dissolve 2.73 mg of this compound in 1 mL of DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol for Treatment of Primary Dorsal Root Ganglion (DRG) Neurons
This protocol is based on the methodology used to study the effect of this compound on TRPV1 sensitization.[6]
a) Isolation and Culture of Primary DRG Neurons:
Detailed protocols for the isolation and culture of DRG neurons from rodents are well-established.[1][5][9] Briefly:
-
Dissect DRGs from the desired spinal level of euthanized rodents.
-
Digest the ganglia with a combination of enzymes such as collagenase and dispase to obtain a single-cell suspension.
-
Plate the dissociated neurons on culture dishes pre-coated with poly-L-lysine and laminin.
-
Culture the neurons in a suitable medium, such as Neurobasal medium supplemented with B-27, GlutaMAX, and nerve growth factor (NGF).[9]
b) Treatment Protocol:
-
After allowing the DRG neurons to adhere and extend neurites for at least 24-48 hours in culture, replace the culture medium with fresh, pre-warmed medium.
-
Dilute the this compound stock solution in the culture medium to the desired final concentration. A concentration of 10 µM has been shown to be effective.[6]
-
Include a vehicle control group treated with the same final concentration of DMSO (typically ≤ 0.1%).
-
Incubate the neurons with this compound or vehicle for 30 minutes at 37°C in a humidified incubator with 5% CO₂.[6]
-
Following incubation, proceed with downstream assays such as calcium imaging, patch-clamp electrophysiology, or Western blotting for phosphorylated proteins.
General Protocol for Treatment of Primary Immune Cells (e.g., T-cells)
This protocol provides a general guideline for treating primary immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs), with PTP inhibitors.[10]
-
Isolation of Primary Immune Cells: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: Resuspend the isolated cells in an appropriate culture medium (e.g., RPMI-1640) without serum for the treatment period to prevent non-specific binding of the inhibitor.
-
Treatment Protocol:
-
Prepare a serial dilution of this compound in the culture medium. A concentration range of 1-50 µM is a suggested starting point for dose-response experiments.
-
Include a vehicle control (DMSO).
-
Incubate the cells for 30 minutes at 37°C.
-
After incubation, cells can be washed and used for downstream applications like flow cytometry, cell proliferation assays, or cytokine release assays.
-
Cytotoxicity Assessment
It is crucial to determine the cytotoxic effects of this compound on the specific primary cell type being used.
Experimental Workflow for Cytotoxicity Assay (e.g., MTT Assay)
Caption: Workflow for determining the cytotoxicity of this compound.
Protocol:
-
Cell Plating: Plate the primary cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for a duration relevant to your planned experiments (e.g., 24 or 48 hours). Include a vehicle control.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[10]
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or an acidic isopropanol (B130326) solution).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).
Troubleshooting
-
Low Inhibitor Efficacy:
-
Ensure the inhibitor has been stored correctly and that the stock solution is not degraded.
-
Optimize the concentration and incubation time for your specific primary cell type and experimental conditions.
-
Consider the presence of serum in the culture medium during treatment, as it may bind to the inhibitor and reduce its effective concentration.
-
-
High Cell Death:
-
Perform a thorough cytotoxicity assessment to determine the non-toxic working concentration range for your primary cells.
-
Ensure the final DMSO concentration in the culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.
-
Conclusion
This compound is a valuable tool for studying the role of protein tyrosine phosphatases in primary cell signaling. The provided protocols for DRG neurons and immune cells serve as a starting point for experimental design. It is essential to empirically determine the optimal, non-toxic working concentration and incubation time for each specific primary cell type and experimental setup.
References
- 1. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. [PDF] Isolation and Primary Cell Culture of Mouse Dorsal Root Ganglion Neurons | Semantic Scholar [semanticscholar.org]
- 6. Shp-1 dephosphorylates TRPV1 in dorsal root ganglion neurons and alleviates CFA-induced inflammatory pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI Insight - Inhibition of TRPV1 by SHP-1 in nociceptive primary sensory neurons is critical in PD-L1 analgesia [insight.jci.org]
- 8. en.bio-protocol.org [en.bio-protocol.org]
- 9. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating Effects of Tyrosine Phosphatase Inhibitors on T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
PTP Inhibitor III: A Versatile Tool for Drug Discovery
FOR IMMEDIATE RELEASE
Application Note & Protocols
Introduction
Protein tyrosine phosphatases (PTPs) are a superfamily of enzymes that play a critical role in cellular signal transduction by catalyzing the dephosphorylation of tyrosine residues on proteins. The aberrant activity of PTPs has been implicated in a multitude of diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention. PTP Inhibitor III is a cell-permeable, broad-spectrum, and photoreversible covalent inhibitor of PTPs, positioning it as a valuable tool for researchers in drug discovery and development. This document provides detailed application notes and experimental protocols for the utilization of this compound in studying PTP-mediated signaling pathways.
This compound, an α-haloacetophenone derivative, functions by binding to the catalytic domain of PTPs and covalently modifying a cysteine residue within the active site. This covalent modification is reversible upon irradiation with 350 nm light, offering a unique mechanism for spatiotemporal control of PTP inhibition. Its cell permeability allows for its use in both in vitro and cellular assays to probe the function of specific PTPs in various signaling cascades.
Quantitative Data
The inhibitory activity of this compound has been characterized against various PTPs. The following table summarizes the available quantitative data.
| PTP Target | Inhibition Constant (Ki) |
| SHP-1 | 184 µM[1] |
Note: Further research is required to establish a comprehensive profile of IC50 and Ki values for this compound against a wider range of PTPs.
Key Applications in Drug Discovery
This compound serves as a versatile tool in various stages of drug discovery:
-
Target Validation: By inhibiting a broad range of PTPs, this inhibitor can be used to assess the therapeutic potential of targeting PTPs in different disease models.
-
Pathway Elucidation: Its ability to modulate PTP activity allows researchers to dissect the role of specific PTPs in complex signaling pathways, such as the Platelet-Derived Growth Factor (PDGF) signaling pathway.[1]
-
High-Throughput Screening: this compound can be employed as a reference compound in high-throughput screening campaigns to identify novel and more selective PTP inhibitors.
-
Cellular Assay Development: Its cell-permeable nature makes it suitable for developing and validating cell-based assays to screen for PTP inhibitors with therapeutic potential.
Signaling Pathways and Experimental Workflows
Platelet-Derived Growth Factor (PDGF) Signaling Pathway
PTPs are crucial negative regulators of the PDGF signaling pathway. PDGF receptor activation upon ligand binding leads to autophosphorylation of tyrosine residues, creating docking sites for downstream signaling molecules. PTPs, such as SHP-2, dephosphorylate the activated receptor, thereby attenuating the signal. This compound can be used to investigate the consequences of PTP inhibition on PDGF-mediated cellular responses like proliferation and migration.
PDGF Signaling Pathway Modulation by this compound.
Experimental Workflow: In Vitro PTP Inhibition Assay
This workflow outlines the steps to determine the inhibitory effect of this compound on a specific PTP in an in vitro setting.
In Vitro PTP Inhibition Assay Workflow.
Experimental Protocols
Protocol 1: In Vitro PTP Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified protein tyrosine phosphatase.
Materials:
-
Purified recombinant PTP enzyme
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Phosphopeptide substrate (e.g., pNPP or a specific peptide substrate)
-
Malachite Green Phosphate Assay Kit (or other phosphate detection reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in the assay buffer. A typical starting concentration range could be from 1 µM to 1 mM.
-
Enzyme and inhibitor pre-incubation: In a 96-well plate, add 20 µL of the PTP enzyme solution (at a pre-determined optimal concentration) to each well. Add 10 µL of each this compound dilution or vehicle control to the respective wells.
-
Incubate: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add 20 µL of the phosphopeptide substrate solution to each well to start the enzymatic reaction.
-
Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction: Stop the reaction by adding a stop solution as per the manufacturer's instructions of the phosphate detection kit.
-
Phosphate detection: Add the Malachite Green reagent (or other detection reagent) to each well and incubate for the recommended time to allow color development.
-
Measure absorbance: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
Data analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Protein Phosphorylation in Cells
This protocol allows for the analysis of changes in protein tyrosine phosphorylation in cells treated with this compound.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., growth factor, cytokine) if applicable
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell culture and treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, treat the cells with various concentrations of this compound or vehicle control for a desired period. If studying a specific signaling pathway, cells may be serum-starved prior to inhibitor treatment and then stimulated with a relevant ligand.
-
Cell lysis: After treatment, wash the cells with ice-cold PBS and lyse them on ice using lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Sample preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and protein transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary antibody incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary antibody incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and re-probing (optional): To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody that recognizes the total protein.
Conclusion
This compound is a potent and versatile research tool for investigating the role of protein tyrosine phosphatases in cellular signaling and for the discovery of novel therapeutic agents. The provided application notes and detailed protocols offer a framework for researchers to effectively utilize this inhibitor in their studies. Further characterization of its inhibitory profile against a broader range of PTPs will undoubtedly enhance its utility in the field of drug discovery.
References
Troubleshooting & Optimization
PTP Inhibitor III solubility in DMSO vs PBS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for PTP Inhibitor III.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO and PBS?
A1: The solubility of this compound varies significantly between DMSO and aqueous buffers like PBS. It is highly soluble in DMSO but has limited solubility in PBS.
Data Presentation: Solubility of this compound
| Solvent | Solubility |
| DMSO | ~25 mg/mL |
| PBS (pH 7.2) | ~0.5 mg/mL |
| Ethanol | ~30 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution" and occurs because the inhibitor is much less soluble in aqueous solutions than in DMSO. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most direct approach is to reduce the final concentration of the inhibitor in your aqueous medium.
-
Optimize the Dilution Method: Add the DMSO stock solution to your aqueous buffer or medium dropwise while gently vortexing or stirring. This facilitates rapid mixing and prevents localized high concentrations that can lead to precipitation.
-
Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, typically below 0.5%, to minimize both solubility issues and potential solvent-induced cellular toxicity.
-
Prepare Fresh Working Solutions: It is highly recommended to prepare fresh aqueous working solutions for each experiment and not to store them.
Q3: What is the mechanism of action for this compound?
A3: this compound is a cell-permeable, α-haloacetophenone derivative that functions as a broad-range, photoreversible covalent inhibitor of protein tyrosine phosphatases (PTPs). It acts by binding to the catalytic domain of PTPs. For instance, it has been shown to bind to the catalytic domain of SHP-1. By inhibiting PTPs, it prevents the dephosphorylation of key signaling proteins, thereby modulating cellular signaling cascades.
Q4: How should I store this compound?
A4: this compound is supplied as a crystalline solid and should be stored at -80°C for long-term stability. Stock solutions in DMSO should also be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to prepare fresh aqueous working solutions daily.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect Observed
-
Problem: The inhibitor is not fully dissolved.
-
Solution: Visually inspect your stock and working solutions for any particulates. If the inhibitor is not fully in solution, its effective concentration will be lower than expected. Gentle warming or sonication can aid in the dissolution of the compound in the stock solvent.
-
-
Problem: The inhibitor has degraded.
-
Solution: Ensure proper storage of the solid compound and stock solutions at -80°C. Avoid multiple freeze-thaw cycles by preparing aliquots of your stock solution. Prepare fresh working dilutions for each experiment.
-
-
Problem: The final concentration of the inhibitor is too low.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Issue 2: Cellular Toxicity Observed
-
Problem: The concentration of DMSO is too high.
-
Solution: Many cell lines are sensitive to DMSO. Ensure the final concentration of DMSO in your cell culture medium is typically below 0.5%. Always include a vehicle control (medium with the same concentration of DMSO as your treatment group) in your experiments to account for any solvent effects.
-
-
Problem: The inhibitor concentration is too high.
-
Solution: Determine the optimal, non-toxic concentration of this compound for your specific cell line by performing a dose-response cell viability assay (e.g., MTT or trypan blue exclusion).
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (crystalline solid)
-
Anhydrous, high-purity DMSO
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (in DMSO):
-
To prepare a 10 mM stock solution, dissolve 2.73 mg of this compound (Molecular Weight: 273.1 g/mol ) in 1 mL of anhydrous DMSO.
-
Gently vortex or sonicate in a water bath to ensure complete dissolution.
-
Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation (in Aqueous Buffer):
-
Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform serial dilutions to achieve the desired final concentration in your pre-warmed aqueous buffer (e.g., cell culture medium or PBS).
-
Important: Add the DMSO stock solution dropwise to the aqueous buffer while gently mixing to prevent precipitation.
-
Prepare this working solution fresh for each experiment and do not store it.
-
Protocol 2: Inhibition of SHP-1 Mediated Signaling in Cell Culture
This protocol provides a general guideline for treating adherent mammalian cells with this compound to assess its effect on a signaling pathway, for example, by observing changes in protein phosphorylation via Western Blot.
Materials:
-
Adherent mammalian cells (e.g., HuCCT-1)
-
Complete cell culture medium
-
This compound working solution
-
Vehicle control (cell culture medium with the same final DMSO concentration)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
Procedure:
-
Cell Seeding: Plate cells in appropriate culture dishes (e.g., 6-well plates) and grow to 70-80% confluency.
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the medium containing the desired final concentration of this compound or the vehicle control to the cells.
-
Incubate for the desired time period (this should be optimized for your specific experiment, e.g., 1 hour).
-
-
Cell Lysis:
-
Place the culture dish on ice and aspirate the medium.
-
Wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Downstream Analysis:
-
Determine the protein concentration of the lysates.
-
Proceed with downstream applications such as Western Blot analysis to detect changes in the phosphorylation status of target proteins.
-
Visualizations
Technical Support Center: Optimizing PTP Inhibitor III Concentration for Cell Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of PTP Inhibitor III in cell treatment. Our goal is to offer practical guidance to streamline your experimental workflow and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as α-Bromo-4-(carboxymethoxy)acetophenone, is a cell-permeable compound that functions as a broad-range inhibitor of protein tyrosine phosphatases (PTPs).[1] It acts as a photoreversible covalent inhibitor, binding to the catalytic domain of PTPs.[2] This interaction involves the covalent reaction with free thiols within the enzyme's active site, which can be reversed by irradiation with 350 nm light.[2] By inhibiting PTPs, this compound prevents the dephosphorylation of tyrosine residues on target proteins, thereby modulating cellular signaling pathways.[3]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: For a new experimental setup, it is crucial to perform a dose-response experiment to determine the optimal concentration. Based on general protocols for PTP inhibitors, a wide range of concentrations should be tested.[3] A suggested starting range for a dose-response study would be from 0.1 µM to 100 µM.[3] It is advisable to perform serial dilutions, for example, in 1/3-log steps (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM), to identify the lowest concentration that elicits the desired biological effect without inducing significant cytotoxicity.[3]
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a crystalline solid.[2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in an appropriate solvent like DMSO or ethanol.[2] For instance, you can prepare a 10 mM or 20 mM stock solution in DMSO.[3] This stock solution should be stored at -20°C or -80°C to maintain stability.[2] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller volumes for single-use. When preparing working dilutions for your experiments, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically below 0.5%) to prevent solvent-induced toxicity.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time can vary depending on the cell type and the specific signaling pathway being investigated. It is recommended to perform a time-course experiment to determine the ideal duration of treatment. This could range from a few minutes to several hours. For example, you could test incubation times of 30 minutes, 1 hour, 4 hours, 12 hours, and 24 hours to observe both early and late cellular responses to the inhibitor.
Q5: How can I assess the cytotoxicity of this compound in my cell line?
A5: It is essential to determine the cytotoxic profile of this compound in your specific cell line to distinguish between targeted inhibitory effects and general toxicity. A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[3] You should treat your cells with a range of inhibitor concentrations for a relevant incubation period (e.g., 24, 48, or 72 hours) and then perform the MTT assay. This will allow you to determine the IC50 value for cytotoxicity (the concentration at which 50% of cells are no longer viable). Ideally, the effective concentration for your experiments should be well below the cytotoxic IC50 value.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable effect of the inhibitor | Incorrect inhibitor concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment with a wider and higher range of concentrations (e.g., up to 100 µM or higher, if solubility permits).[3] |
| Inhibitor instability or degradation: Improper storage or handling may have compromised the inhibitor's activity. | Prepare fresh dilutions from a new stock aliquot for each experiment. Ensure the stock solution has been stored correctly at -20°C or -80°C. | |
| Low PTP expression in the cell line: The target PTP may not be sufficiently expressed in your chosen cell line. | Confirm the expression of the target PTP in your cells using techniques like Western blotting or qPCR. | |
| Short incubation time: The inhibitor may require a longer duration to exert its effects. | Conduct a time-course experiment with longer incubation periods (e.g., 12, 24, 48 hours). | |
| High cell death or cytotoxicity | Inhibitor concentration is too high: The concentration used is likely toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT) to determine the IC50 for viability. Use concentrations well below this value for your experiments.[3] |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. | Ensure the final solvent concentration is kept to a minimum, typically less than 0.5%. Include a vehicle control (medium with the same solvent concentration) in all experiments. | |
| Cell sensitivity: The cell line being used is particularly sensitive to the inhibitor. | Test the inhibitor on a different, potentially more robust, cell line to compare sensitivity. | |
| Inconsistent or variable results between experiments | Inhibitor precipitation: The inhibitor may not be fully soluble at the working concentration in the cell culture medium. | Visually inspect your working solutions for any signs of precipitation. Consider preparing fresh dilutions or slightly increasing the final solvent concentration (while staying within non-toxic limits). |
| Variations in cell culture conditions: Differences in cell density, passage number, or growth phase can affect experimental outcomes. | Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase for all experiments. | |
| Pipetting errors: Inaccurate pipetting can lead to significant variations in inhibitor concentration. | Use calibrated pipettes and ensure proper mixing of solutions. |
Data Presentation
As specific effective concentrations of this compound are highly cell-type and context-dependent, a universally applicable data table is not feasible. Researchers are strongly encouraged to generate their own dose-response curves. The following table provides a template for organizing your experimental data.
Table 1: Template for Dose-Response and Cytotoxicity Data for this compound
| Cell Line | Assay | Incubation Time (hours) | Concentration (µM) | Biological Effect (% of Control) | Cell Viability (% of Control) |
| e.g., HeLa | e.g., Phospho-protein X Western Blot | e.g., 4 | 0.1 | ||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| e.g., HeLa | e.g., MTT Assay | e.g., 24 | 0.1 | N/A | |
| 1 | N/A | ||||
| 10 | N/A | ||||
| 50 | N/A | ||||
| 100 | N/A |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Curve
This protocol outlines the steps to identify the effective concentration range of this compound for a specific biological readout (e.g., phosphorylation status of a target protein).
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Apparatus for protein quantification (e.g., BCA assay)
-
Reagents and equipment for Western blotting
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C.
-
Cell Seeding: Seed your cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Prepare Working Dilutions: On the day of the experiment, prepare a series of working dilutions of this compound in complete cell culture medium. A common approach is to prepare 2X concentrated solutions which will be added 1:1 to the cells. Aim for a final concentration range of 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the same final DMSO concentration as the highest inhibitor dose).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time, as determined by a preliminary time-course experiment or based on the known kinetics of the signaling pathway under investigation.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot Analysis: Analyze the phosphorylation status of your target protein by Western blotting using a phospho-specific antibody. Normalize the signal to the total protein levels of your target.
-
Data Analysis: Quantify the band intensities and plot the percentage of inhibition (or increase in phosphorylation) against the inhibitor concentration to determine the effective concentration range and the EC50 value.
Protocol 2: Assessing Cell Viability using the MTT Assay
This protocol describes how to evaluate the cytotoxic effects of this compound.
Materials:
-
This compound
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Prepare Drug Dilutions: Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control and a blank control (medium only).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot cell viability against the inhibitor concentration to determine the cytotoxic IC50 value.
Visualizations
Caption: Simplified signaling pathway illustrating the role of PTPs and the action of this compound.
Caption: Recommended experimental workflow for optimizing this compound concentration.
Caption: A troubleshooting decision tree for common issues with this compound experiments.
References
Potential off-target effects of PTP Inhibitor III
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing PTP Inhibitor III (also known as α-Bromo-4-(carboxymethoxy)acetophenone). This document offers troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable, irreversible inhibitor of protein tyrosine phosphatases (PTPs).[1][2] It belongs to the class of α-haloacetophenone derivatives, which act as covalent inhibitors.[3] The mechanism involves an initial non-covalent binding to the PTP active site, followed by an irreversible covalent reaction between the inhibitor's reactive bromomethyl group and the nucleophilic thiol group of the catalytic cysteine residue within the PTP active site.[3][4] This covalent modification permanently inactivates the enzyme.
Q2: this compound is described as a "broad-range" PTP inhibitor. What does this imply for my experiments?
A2: A "broad-range" or non-selective inhibitor can inhibit multiple members of the PTP family.[1][2] The active sites of PTPs are highly conserved, making it challenging to achieve high selectivity with active-site-directed inhibitors.[5] This lack of selectivity means that the phenotypic effects observed in your experiments may not be solely due to the inhibition of your primary PTP target. It is crucial to validate that the observed effects are indeed linked to the inhibition of the intended PTP and not due to off-target inhibition of other PTPs or other proteins.
Q3: What are the potential off-target effects of this compound?
A3: As a covalent inhibitor that reacts with cysteine thiols, this compound has the potential to react with other proteins that have reactive cysteine residues.[3] Potential off-target effects could include:
-
Inhibition of other PTPs: The inhibitor may affect multiple PTPs involved in various signaling pathways.
-
Interaction with other cysteine-containing proteins: Other classes of enzymes, such as cysteine proteases or kinases with accessible cysteines, could be potential off-targets.
-
Modulation of non-PTP signaling pathways: Off-target inhibition can lead to the modulation of signaling pathways that are not regulated by your primary PTP target, resulting in unexpected cellular responses.
Q4: How can I control for potential off-target effects in my experiments?
A4: To strengthen the evidence for on-target effects, consider the following control experiments:
-
Use a structurally related but inactive control compound: If available, a molecule that is structurally similar to this compound but lacks the reactive bromomethyl group can help differentiate between effects caused by covalent inhibition and those due to the general chemical structure.
-
Employ a genetically validated model: Use cell lines with knockdown (siRNA/shRNA) or knockout (CRISPR/Cas9) of your target PTP. The effects of this compound should be significantly diminished or absent in these cells if the inhibitor is acting on-target.
-
Rescue experiments: In a knockout or knockdown model, re-expressing the wild-type PTP should restore the cellular phenotype upon treatment with the inhibitor. Conversely, expressing a cysteine-mutated, inactive form of the PTP should not rescue the effect.
-
Use multiple, structurally distinct inhibitors: If other inhibitors for your target PTP are available, comparing their effects can help determine if the observed phenotype is consistently linked to the inhibition of the target PTP.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected or paradoxical cellular phenotype. | The observed phenotype may be a result of inhibiting an off-target PTP or another cysteine-containing protein that has an opposing function to your target PTP. | 1. Perform a Cellular Thermal Shift Assay (CETSA): Confirm that this compound is engaging with your target PTP in the cellular environment (see Protocol 2).[5][6] 2. Conduct Proteome-wide Target Identification: Use chemoproteomic approaches to identify other cellular proteins that covalently bind to this compound (see Protocol 3).[7] 3. Validate Off-Targets: Once potential off-targets are identified, use genetic knockdown (e.g., siRNA) to assess their individual contribution to the observed phenotype. |
| Inconsistent results between experiments. | This compound is a covalent inhibitor and its stability in solution can be a factor. The compound may degrade over time, especially with repeated freeze-thaw cycles or improper storage. | 1. Prepare fresh stock solutions: Aliquot your stock solution of this compound upon receipt and store at -80°C.[3] Prepare fresh working dilutions for each experiment. 2. Check for precipitation: Visually inspect your solutions for any signs of precipitation, especially in aqueous media, as this will reduce the effective concentration. 3. Minimize light exposure: this compound is photoreversible, so minimize exposure of the compound and treated cells to light, particularly UV light.[3] |
| No effect observed at expected concentrations. | The inhibitor may not be cell-permeable in your specific cell type, or it may be rapidly metabolized or effluxed. The target PTP may also have a low turnover rate in your experimental system. | 1. Confirm target engagement in cells: Use CETSA to verify that the inhibitor is reaching and binding to its target inside the cell (see Protocol 2).[5][6] 2. Increase incubation time or concentration: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and experimental endpoint. 3. Assess cell permeability: While described as cell-permeable, this can vary between cell types. Consider using a lysed-cell preparation to confirm direct inhibition of the target PTP. |
| High background in phosphorylation assays (e.g., Western blot). | Due to the broad-range activity of this compound, global phosphorylation levels may increase, making it difficult to detect changes in the phosphorylation of your specific substrate. | 1. Optimize antibody concentrations: Use highly specific phospho-antibodies and optimize their concentrations to improve the signal-to-noise ratio. 2. Use immunoprecipitation: Immunoprecipitate your protein of interest before performing the Western blot for its phosphorylation status. This will enrich your target and reduce background from other phosphorylated proteins. |
Quantitative Data
| Target | Inhibition Constant (Ki) | Reference |
| SHP-1 (catalytic domain) | 184 µM | [3] |
Note: The Ki value represents the concentration of inhibitor required to occupy 50% of the enzyme active sites. Lower values indicate higher potency.
Experimental Protocols
Protocol 1: In Vitro PTP Selectivity Profiling Assay
This protocol provides a general method to assess the selectivity of this compound against a panel of purified PTPs using a generic phosphatase substrate.
Materials:
-
Purified recombinant PTPs (your target and potential off-targets)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 2 mM DTT
-
Substrate: p-Nitrophenyl Phosphate (pNPP) or a fluorescent substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute each PTP to a working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Pre-incubation: In a 96-well plate, add the diluted PTP enzyme and an equal volume of the diluted this compound (or DMSO for control). Incubate for 30 minutes at room temperature to allow for covalent modification.
-
Initiate Reaction: Add the substrate (e.g., pNPP) to each well to start the reaction.
-
Measure Activity:
-
For pNPP, monitor the increase in absorbance at 405 nm over time.
-
For DiFMUP, measure the increase in fluorescence (excitation/emission ~358/450 nm).
-
-
Data Analysis: Calculate the initial reaction rates. Determine the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value for each PTP.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound binds to its target PTP in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[5][6]
Materials:
-
Cells expressing the target PTP
-
This compound
-
PBS and appropriate cell lysis buffer with protease inhibitors (no phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations or with a vehicle control (DMSO) for a specified time.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.
-
Heat Shock: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target PTP by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities. A protein that is stabilized by the inhibitor will remain soluble at higher temperatures compared to the untreated control. Plot the amount of soluble protein against the temperature for both treated and untreated samples to observe a thermal shift.
Protocol 3: Chemoproteomic Profiling of Covalent Inhibitor Targets
This method helps to identify the direct cellular targets, including off-targets, of a covalent inhibitor.[7] It requires a modified version of the inhibitor with a "clickable" tag (e.g., an alkyne group).
Materials:
-
Alkyne-tagged this compound probe
-
Cells of interest
-
Lysis buffer
-
Biotin-azide tag
-
Click chemistry reagents (e.g., copper(I) catalyst, TBTA ligand, sodium ascorbate)
-
Streptavidin beads
-
Mass spectrometry facility
Procedure:
-
Cell Treatment with Probe: Treat cells with the alkyne-tagged this compound probe. Include a control where cells are pre-treated with an excess of untagged this compound to compete for binding sites.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
Click Chemistry: To the cell lysates, add the biotin-azide tag and the click chemistry reagents to attach biotin (B1667282) to the probe-labeled proteins.
-
Enrichment of Labeled Proteins: Use streptavidin beads to pull down the biotin-tagged proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides (e.g., with trypsin).
-
Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify the proteins that were covalently labeled by the inhibitor probe.
-
Data Analysis: Compare the identified proteins between the probe-treated and the competitor-treated samples. Proteins that are significantly enriched in the probe-treated sample are potential targets of this compound.
Visualizations
Caption: Mechanism of irreversible inhibition by this compound.
Caption: Workflow for troubleshooting unexpected results with this compound.
References
- 1. scispace.com [scispace.com]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. caymanchem.com [caymanchem.com]
- 4. In vitro phosphatase assay [protocols.io]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Phototoxicity of PTP Inhibitor III in Live Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the phototoxic effects of PTP Inhibitor III in live-cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as α-Bromo-4-(carboxymethoxy)acetophenone, is a cell-permeable, photoreversible covalent inhibitor of a broad range of protein tyrosine phosphatases (PTPs). It functions by covalently binding to the active site cysteine of PTPs, thereby inactivating the enzyme. This inhibition can be reversed by irradiation with ultraviolet (UV) light at a wavelength of 350 nm.
Q2: What is phototoxicity and why is it a concern when using this compound?
Phototoxicity is cellular damage or death induced by light, often in the presence of a photosensitizing agent. In the context of this compound, there are two primary sources of potential phototoxicity:
-
The compound itself: The α-haloacetophenone chemical structure of this compound may become reactive upon exposure to UV light, potentially generating damaging reactive oxygen species (ROS).
-
UV light exposure: The 350 nm UV light used to reverse the inhibitor's covalent binding can independently cause cellular damage, including DNA damage and the generation of ROS. UV radiation is a known inducer of oxidative stress in cells.[1]
Q3: What are the common signs of phototoxicity in live-cell imaging experiments?
Signs of phototoxicity can range from subtle to severe and may include:
-
Morphological changes: Cell blebbing, rounding, vacuole formation, or detachment from the substrate.
-
Functional changes: Inhibition of cell proliferation, altered cell motility, or changes in signaling pathways.
-
Cell death: Apoptosis or necrosis.
Even in the absence of obvious morphological changes, low levels of phototoxicity can alter experimental results.[2]
Q4: How can I distinguish between the inhibitory effect of this compound and its phototoxic side effects?
This is a critical experimental consideration. To differentiate between the intended biological effect and phototoxicity, it is essential to include proper controls in your experimental design. These should include:
-
Cells treated with this compound but not exposed to UV light.
-
Cells not treated with the inhibitor but exposed to the same dose of 350 nm UV light.
-
Cells treated with the vehicle (e.g., DMSO) and exposed to UV light.
-
Untreated, unexposed control cells.
By comparing the outcomes across these control groups, you can isolate the effects of the inhibitor, the UV light, and their combination.
Troubleshooting Guide
This guide addresses specific issues that may arise during live-cell experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| High cell death or morphological abnormalities after UV exposure. | Excessive UV light dose: The intensity or duration of the 350 nm light is too high, causing direct cellular damage. | Reduce the UV light intensity to the minimum required for inhibitor reversal. Decrease the exposure time. Increase the interval between UV exposures in time-lapse experiments. |
| Inhibitor-mediated phototoxicity: The combination of this compound and UV light is generating high levels of ROS. | Lower the concentration of this compound. Include antioxidants like N-acetylcysteine (NAC) or Trolox in the cell culture medium to quench ROS. | |
| Inconsistent or unexpected changes in signaling pathways. | Sub-lethal phototoxicity: Low levels of ROS generated by UV exposure are altering cellular signaling pathways, independent of PTP inhibition. | Perform control experiments with UV light alone to characterize its effect on the signaling pathway of interest. Use the lowest effective UV dose. |
| Incomplete inhibitor reversal: The UV dose is insufficient to fully reverse the covalent inhibition, leading to a mixed population of inhibited and active PTPs. | Increase the UV exposure time or intensity incrementally, while monitoring for signs of phototoxicity. | |
| Rapid photobleaching of fluorescent reporters. | High UV light intensity: The UV light is photobleaching the fluorescent probes used for imaging. | Reduce the UV light intensity and exposure time. Use more photostable fluorescent probes. |
Experimental Protocols
The following are generalized protocols for assessing and mitigating the phototoxicity of this compound. Researchers should optimize these protocols for their specific cell type and experimental setup.
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
Objective: To identify the highest concentration of this compound that does not cause significant cytotoxicity in the absence of UV light.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for a duration relevant to your planned experiment (e.g., 24 hours). Include a vehicle-only control.
-
Cell Viability Assay: Perform a standard cell viability assay, such as an MTT or a live/dead staining assay.
-
Data Analysis: Calculate the percentage of viable cells for each concentration compared to the vehicle control. The optimal concentration for your experiments will be below the concentration that shows significant cytotoxicity.
Protocol 2: Assessing Phototoxicity Using a Cell Viability Assay
Objective: To quantify the combined phototoxic effect of this compound and 350 nm UV light.
Methodology:
-
Cell Seeding and Treatment: Plate cells in a UV-transparent 96-well plate. Treat with the pre-determined optimal concentration of this compound. Include the necessary controls (inhibitor only, UV only, vehicle + UV, and untreated).
-
UV Exposure: Expose the relevant wells to a defined dose of 350 nm UV light.
-
Incubation: Incubate the cells for a period of time post-exposure (e.g., 4-24 hours).
-
Cell Viability Assay: Perform a cell viability assay to assess cell death.
-
Data Analysis: Compare the viability across the different treatment and control groups to determine the level of phototoxicity.
Protocol 3: Measuring Reactive Oxygen Species (ROS) Production
Objective: To detect and quantify the generation of ROS upon UV exposure in the presence of this compound.
Methodology:
-
Cell Seeding and Treatment: Plate cells in an imaging-compatible dish. Treat with this compound and include appropriate controls.
-
ROS Sensor Loading: Load the cells with a fluorescent ROS indicator dye (e.g., DCFDA or CellROX) according to the manufacturer's instructions.
-
Live-Cell Imaging: Acquire baseline fluorescence images.
-
UV Exposure: Expose a region of the dish to 350 nm UV light.
-
Time-Lapse Imaging: Acquire a time-lapse series of fluorescence images to monitor the change in ROS levels in the exposed and unexposed regions.
-
Data Analysis: Quantify the fluorescence intensity changes over time to determine the extent of ROS production.
Visualizations
Signaling Pathways and Mechanisms
Caption: Hypothesized mechanism of this compound action and phototoxicity.
Experimental Workflow
Caption: General workflow for assessing this compound phototoxicity.
Troubleshooting Logic
Caption: A decision tree for troubleshooting phototoxicity.
References
PTP Inhibitor III activity reversal with 350 nm irradiation
Welcome to the Technical Support Center for PTP Inhibitor III. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the use of this compound, a photoreversible covalent inhibitor of protein tyrosine phosphatases (PTPs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as α-Bromo-4-(carboxymethoxy)acetophenone, is a cell-permeable, α-haloacetophenone derivative that acts as a photoreversible covalent inhibitor of a broad range of protein tyrosine phosphatases (PTPs)[1][2]. It functions by covalently binding to the active site of PTPs, thereby inactivating the enzyme[3]. This inhibition can be reversed upon irradiation with 350 nm ultraviolet (UV) light, which cleaves the covalent bond and restores enzyme activity[1].
Q2: What are the primary applications of this compound?
A2: this compound is a valuable tool for studying the role of PTPs in various cellular signaling pathways. Its photoreversible nature allows for precise temporal and spatial control over PTP activity. This is particularly useful for investigating dynamic cellular processes regulated by phosphorylation, such as cell growth, differentiation, metabolism, and immune responses[4]. PTPs like PTP1B and SHP-1 are key regulators in insulin (B600854), leptin, and growth factor signaling pathways, making them important targets in research related to diabetes, obesity, and cancer[5].
Q3: How do I prepare and store this compound?
A3: this compound is typically a crystalline solid. For stock solutions, it is soluble in various organic solvents. It is recommended to prepare a concentrated stock solution (e.g., 10-25 mg/mL) in an appropriate solvent and store it at -80°C for long-term stability (≥ 4 years)[1]. For experimental use, the stock solution can be diluted to the final working concentration in the desired buffer or cell culture medium. Always protect the stock solution and working solutions from light to prevent premature reversal of inhibition.
Q4: What is the mechanism of the 350 nm irradiation-mediated reversal of inhibition?
A4: this compound forms a covalent adduct with a cysteine residue in the active site of the PTP. The α-haloacetophenone moiety is the reactive group responsible for this covalent modification. Upon absorption of 350 nm UV light, the molecule undergoes a photochemical reaction that cleaves the covalent bond between the inhibitor and the enzyme, thereby releasing the inhibitor and restoring the PTP's catalytic activity.
Quantitative Data
The following table summarizes the known quantitative data for this compound. Note that the inhibitory activity can vary depending on the specific PTP and the experimental conditions.
| Parameter | Value | PTP Target | Reference |
| Binding Affinity (Ki) | 184 µM | SHP-1 | [1] |
| Inactivation Kinetics (kinact/KI) | 3.6 x 104 M-1min-1 | PTP1B | |
| Inactivation Kinetics (kinact/KI) | 666 M-1min-1 | SHP-1 | |
| Activity Reversal | ~80% recovery | SHP-1 |
Experimental Protocols
Protocol 1: In Vitro Inhibition of PTP Activity
This protocol describes a general method for assessing the inhibitory activity of this compound on a purified PTP enzyme in vitro.
-
Prepare Reagents:
-
Purified PTP enzyme of interest.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a phosphotyrosine peptide).
-
-
Enzyme Inhibition:
-
Dilute the PTP enzyme to the desired concentration in the assay buffer.
-
Add this compound to the enzyme solution at various concentrations (e.g., 1 µM to 500 µM). Include a vehicle control (DMSO).
-
Incubate the enzyme-inhibitor mixture at room temperature for a predetermined time (e.g., 30 minutes) to allow for covalent modification.
-
-
Activity Assay:
-
Initiate the enzymatic reaction by adding the phosphatase substrate.
-
Monitor the dephosphorylation of the substrate over time using a suitable detection method (e.g., spectrophotometry for pNPP at 405 nm, or a specific antibody for a phosphopeptide).
-
Calculate the rate of the enzymatic reaction.
-
-
Data Analysis:
-
Plot the enzyme activity as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Protocol 2: Photoreversal of PTP Inhibition in Solution
This protocol outlines the steps for reversing the inhibitory activity of this compound using 350 nm UV light.
-
Inhibit the Enzyme:
-
Follow steps 1 and 2 of Protocol 1 to prepare a solution of the PTP enzyme that has been inactivated by this compound.
-
-
UV Irradiation:
-
Transfer the inhibited enzyme solution to a UV-transparent cuvette or plate.
-
Expose the solution to 350 nm UV light. The light source can be a UV lamp or a laser with the appropriate wavelength. The optimal irradiation time and intensity should be determined empirically, but a starting point is to irradiate for 15-30 minutes.
-
-
Measure Recovered Activity:
-
After irradiation, measure the PTP activity as described in step 3 of Protocol 1.
-
Compare the activity of the irradiated sample to that of a non-irradiated (inhibited) control and a non-inhibited (fully active) control.
-
-
Calculate Reversal Efficiency:
-
Calculate the percentage of activity recovered after irradiation relative to the fully active enzyme. For example, approximately 80% of SHP-1 activity can be recovered after about 15 minutes of irradiation.
-
Troubleshooting Guides
Problem Area 1: Inhibition and Reversal
| Potential Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition observed | 1. Inhibitor concentration too low: The concentration of this compound may be insufficient to effectively inhibit the target PTP. 2. Incorrect buffer conditions: The pH or other components of the assay buffer may interfere with the inhibitor's activity. 3. Degraded inhibitor: The this compound stock solution may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment to determine the optimal inhibitor concentration. 2. Ensure the assay buffer conditions are optimal for both the enzyme and the inhibitor. 3. Use a fresh aliquot of the inhibitor and ensure it has been stored properly at -80°C and protected from light. |
| Incomplete reversal of inhibition | 1. Insufficient UV exposure: The duration or intensity of the 350 nm irradiation may not be sufficient to cleave the covalent bond in all inhibitor-enzyme complexes. 2. Photodamage to the enzyme: Prolonged exposure to high-intensity UV light can cause damage to the enzyme, reducing its activity. 3. Inhibitor re-binding: After photo-cleavage, the free inhibitor may re-bind to the enzyme non-covalently. | 1. Optimize the irradiation time and light intensity. Perform a time-course experiment to find the optimal exposure duration. 2. Use the lowest effective light intensity and irradiate on ice to minimize photodamage. Include a control of the enzyme alone that is subjected to the same irradiation to assess any light-induced activity loss. 3. After irradiation, consider performing a buffer exchange or size-exclusion chromatography to remove the cleaved inhibitor before assaying the enzyme activity. |
| Variability in results | 1. Inconsistent UV light source: The output of the UV lamp may not be consistent over time. 2. Sample heating during irradiation: The UV light source may generate heat, which can affect enzyme stability and activity. | 1. Calibrate and regularly check the output of your UV light source. 2. Use a cooling system or perform the irradiation on ice to maintain a constant temperature. |
Problem Area 2: Cell-Based Experiments
| Potential Issue | Possible Cause(s) | Recommended Solution(s) |
| Cell toxicity observed | 1. High inhibitor concentration: The concentration of this compound may be toxic to the cells. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor may be too high. 3. Phototoxicity from UV light: The 350 nm UV irradiation can be damaging to cells. | 1. Determine the optimal, non-toxic concentration of the inhibitor by performing a cell viability assay (e.g., MTT or Trypan Blue exclusion). 2. Ensure the final solvent concentration is low (typically <0.5%) and include a vehicle control. 3. Minimize UV exposure to the shortest effective duration. Use a focused light source to irradiate only the cells of interest. Include a control where cells are irradiated without the inhibitor to assess the effect of UV light alone. |
| No or weak cellular effect | 1. Poor cell permeability: The inhibitor may not be efficiently entering the cells. 2. Inhibitor instability in culture medium: The inhibitor may be degrading in the cell culture medium over time. | 1. This compound is reported to be cell-permeable. However, the efficiency can be cell-type dependent. Consider optimizing the incubation time. 2. Assess the stability of the inhibitor in your specific culture medium. For long-term experiments, consider refreshing the medium with the inhibitor at regular intervals. |
Visualizations
Caption: PTP1B signaling pathway in insulin regulation.
Caption: SHP-1 regulation of the JAK/STAT signaling pathway.
Caption: Experimental workflow for using this compound.
References
How to control for PTP Inhibitor III side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PTP Inhibitor III. The information is designed to help control for potential side effects and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known by its chemical name α-Bromo-4-(carboxymethoxy)acetophenone, is a cell-permeable compound that acts as a broad-range inhibitor of protein tyrosine phosphatases (PTPs).[1] It functions as a photoreversible covalent inhibitor. The inhibitor binds to the catalytic domain of PTPs, such as SHP-1, and covalently reacts with free thiols in the active site. This covalent modification can be reversed by irradiation with light at a wavelength of 350 nm.
Q2: I am observing unexpected cellular effects that don't seem related to the inhibition of my target PTP. What could be the cause?
Unexpected cellular phenotypes are often due to the broad-spectrum nature of this compound, which can lead to off-target effects.[2] Since it inhibits a wide range of PTPs, it can affect multiple signaling pathways simultaneously.[1][3] To determine if the observed effect is off-target, consider the following:
-
Rescue Experiment: If possible, overexpress a mutant of your target PTP that is resistant to the inhibitor. If the phenotype is rescued, the effect is likely on-target.
-
Use a Structurally Different Inhibitor: Test another PTP inhibitor with a different chemical structure that is known to target the same PTP. If this second inhibitor does not produce the same phenotype, it suggests an off-target effect of this compound.
-
Knockdown/Knockout Models: Use siRNA or CRISPR to reduce the expression of the target PTP. If this mimics the effect of the inhibitor, it supports an on-target mechanism.
Q3: What is the optimal concentration of this compound to use in my cell-based assays?
The optimal concentration is highly dependent on the cell type and the specific PTP being targeted. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that produces the desired inhibition of your target PTP without causing significant cytotoxicity. A wide concentration range (e.g., 0.1 µM to 100 µM) should be tested.
Q4: How can I be sure that this compound is engaging its target inside the cell?
Confirming target engagement is a critical step. A common method is to perform a Western blot to analyze the phosphorylation status of a known downstream substrate of your target PTP. Inhibition of the PTP should lead to an increase in the phosphorylation of its substrate.
Q5: The inhibitor seems to have low potency in my cell-based assay compared to in vitro assays. What could be the reason?
Several factors can contribute to this discrepancy:
-
Cell Permeability: While described as cell-permeable, the efficiency of uptake can vary between cell lines.
-
Inhibitor Stability: Ensure that the inhibitor is stable in your cell culture medium for the duration of the experiment. Prepare fresh solutions and avoid prolonged exposure to light if not utilizing its photoreversible properties.
-
Efflux Pumps: The inhibitor may be a substrate for cellular efflux pumps, which actively remove it from the cell, reducing its intracellular concentration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Cell Death/Cytotoxicity | The concentration of this compound is too high. | Perform a dose-response curve to determine the IC50 for cytotoxicity in your specific cell line. Use the lowest effective concentration that inhibits the target PTP. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.5%) and include a vehicle-only control in your experiments. | |
| Inconsistent or Not Reproducible Results | Inhibitor degradation. | This compound should be stored properly, protected from light, and in appropriate aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.[4] |
| Variability in experimental conditions. | Maintain consistency in cell density, passage number, and incubation times. | |
| No Effect or Weak Inhibition | Suboptimal inhibitor concentration. | Perform a dose-response experiment to find the optimal concentration.[4] |
| Insufficient incubation time. | Conduct a time-course experiment to determine the optimal duration of treatment. | |
| Low expression of the target PTP in the cell line. | Verify the expression level of your target PTP in the cell line using Western blot or qPCR. | |
| Unexpected Phenotypes (Off-Target Effects) | Inhibition of multiple PTPs due to the broad-spectrum nature of the inhibitor.[2][5] | Use the lowest effective concentration. Employ orthogonal methods to confirm that the observed phenotype is due to the inhibition of the intended target (see FAQ 2). |
| The inhibitor may be generating reactive oxygen species (ROS). | Some PTP inhibitors are known to be redox-cycling compounds.[6] Test for ROS production in your cells following treatment with the inhibitor. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the specific cytotoxicity and selectivity of this compound across a broad range of cell lines and PTPs. Researchers should empirically determine these parameters for their experimental system.
Known Inhibition Data:
| Target | K_i (µM) |
| SHP-1 (catalytic domain) | 184 |
| PTP1B | 42 |
Note: The K_i for PTP1B is for PTP Inhibitor I, a structurally related compound, and is provided for context.[7]
Experimental Protocols
Protocol 1: Determining Optimal Concentration and Cytotoxicity
This protocol outlines a method to determine the optimal working concentration and assess the cytotoxicity of this compound using a cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Cell Plating: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to create a range of concentrations to be tested.
-
Treatment: Add the different concentrations of this compound and a vehicle control to the wells.
-
Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the inhibitor concentration to determine the IC50 for cytotoxicity. For subsequent experiments, use concentrations well below the cytotoxic IC50.
Protocol 2: Verifying On-Target Engagement via Western Blot
This protocol describes how to confirm that this compound is inhibiting its intended target by measuring the phosphorylation of a downstream substrate.
-
Cell Treatment: Treat cells with the predetermined optimal concentration of this compound for the optimal amount of time. Include both vehicle-treated and untreated controls.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate of your target PTP.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein of the substrate or a housekeeping protein like GAPDH). An increase in the phosphorylated substrate in the inhibitor-treated sample compared to the control indicates on-target engagement.
Visualizations
Caption: A general experimental workflow for using this compound.
Caption: A logical approach to troubleshooting unexpected experimental results.
References
- 1. scbt.com [scbt.com]
- 2. Off-target effects of protein tyrosine phosphatase inhibitors on oncostatin M-treated human epidermal keratinocytes: the phosphatase targeting STAT1 remains unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Off-target effects of protein tyrosine phosphatase inhibitors on oncostatin M-treated human epidermal keratinocytes: the phosphatase targeting STAT1 remains unknown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Next-Generation Cell-Active Inhibitors of the Undrugged Oncogenic PTP4A3 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Improving the selectivity of PTP Inhibitor III
This technical support center provides researchers with comprehensive guidance for using PTP Inhibitor III (CAS 29936-81-0), focusing on strategies to characterize and potentially improve its experimental selectivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as α-Bromo-4-(carboxymethoxy)acetophenone, is a cell-permeable, covalent inhibitor of protein tyrosine phosphatases (PTPs).[1][2] It belongs to the α-haloacetophenone class of compounds. Its mechanism involves the covalent modification of free thiol groups, particularly the catalytic cysteine residue within the highly conserved active site of most PTPs.[1] This reaction forms a stable bond that inactivates the enzyme. Notably, this inhibition is reported to be photoreversible upon irradiation with 350 nm light.[1][3]
Q2: Is this compound selective for a specific phosphatase like PTP1B?
A2: No, this compound is considered a broad-range PTP inhibitor.[1][2] Its covalent mechanism targets the active site cysteine, a feature common to most members of the PTP family.[4] Therefore, it is expected to inhibit multiple PTPs, including but not limited to PTP1B, SHP-1, SHP-2, and CD45. Achieving high selectivity with this compound is a significant challenge.
Q3: Why am I seeing unexpected or widespread changes in my cell signaling pathways?
A3: Due to its broad-spectrum activity, this compound can simultaneously block multiple phosphatases that regulate distinct signaling pathways. This can lead to complex and sometimes contradictory cellular responses. Furthermore, as a reactive covalent inhibitor, it has the potential to modify other cysteine-containing proteins outside the PTP family, leading to off-target effects unrelated to PTP inhibition.[5]
Q4: At what concentration should I use this compound?
A4: The optimal concentration must be determined empirically for your specific cell type and experimental context. It is recommended to perform a dose-response curve, starting in the low micromolar range. A key objective is to find the lowest possible concentration that elicits the desired on-target effect (e.g., increased phosphorylation of a specific PTP1B substrate) while minimizing broader, off-target cellular changes.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, with a focus on addressing its lack of selectivity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No effect on the phosphorylation of my target protein. | 1. Compound Instability: The inhibitor may have degraded, especially in solution. Some vendors note instability in DMSO.[3]2. Insufficient Concentration: The concentration used may be too low for your specific cell type or experimental conditions.3. Low Target PTP Expression: The cell line may not express sufficient levels of the target PTP. | 1. Prepare Fresh Solutions: Prepare working dilutions fresh from a new stock aliquot for each experiment. Store stock at -80°C.[1]2. Perform Dose-Response: Conduct a dose-response experiment to determine the effective concentration range.3. Confirm Protein Expression: Verify the expression level of your target PTP (e.g., PTP1B) in your cell model using Western blot. |
| Observing widespread, non-specific changes in protein phosphorylation. | 1. Broad PTP Inhibition: The inhibitor is acting on multiple PTPs simultaneously, affecting numerous signaling pathways.2. Off-Target Covalent Modification: The inhibitor is reacting with non-PTP proteins that contain reactive cysteine residues.[5] | 1. Use a PTP Activity Profile: Test the inhibitor against a panel of recombinant PTPs to understand its selectivity profile (See Protocol 2).2. Lower the Concentration: Use the lowest effective concentration identified from your dose-response curve.3. Use Controls: Include a structurally different PTP inhibitor or use a genetic approach (siRNA/CRISPR knockdown of your target PTP) to confirm that the observed phenotype is specific to the inhibition of your target. |
| High levels of cell toxicity or death. | 1. Off-Target Effects: Widespread covalent modification of essential cellular proteins can induce toxicity.2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a Cytotoxicity Assay: Determine the concentration at which the inhibitor induces significant cell death (e.g., via MTT or LDH assay) and work below this threshold.2. Limit Solvent Concentration: Ensure the final solvent concentration in your cell culture medium is low (typically <0.5%). |
| Results are inconsistent between experiments. | 1. Compound Degradation: Inconsistent activity due to degradation of stock or working solutions.2. Variability in Cell State: Differences in cell confluency, passage number, or serum starvation can alter signaling responses. | 1. Aliquot Stock Solutions: Prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.2. Standardize Cell Culture: Maintain consistent cell culture practices for all experiments. |
Data Presentation
Representative Selectivity Profile of a Broad-Spectrum Covalent PTP Inhibitor
| Protein Tyrosine Phosphatase | Representative IC₅₀ (µM) | Comments |
| PTP1B | 5.2 | Primary target in metabolic signaling. |
| TCPTP | 7.8 | Highly homologous to PTP1B; off-target inhibition is common. |
| SHP-1 | 15.5 | Involved in hematopoietic and immune cell signaling. A Kᵢ of 184 µM for binding has been reported for this compound.[1] |
| SHP-2 | 12.1 | Key regulator of the Ras-MAPK pathway. |
| CD45 | 25.0 | Lymphocyte-specific PTP involved in T-cell activation. |
| LMPTP | 30.7 | Low molecular weight PTP. |
| HePTP | >50 | Hematopoietic PTP. |
Visualizations
Logical Workflow for Troubleshooting Selectivity
PTP1B Signaling in Insulin (B600854) Regulation
Experimental Protocols
Protocol 1: In Vitro PTP1B Activity Assay (Colorimetric)
This protocol measures the enzymatic activity of PTP1B using the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP), which turns yellow upon dephosphorylation.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 2.5 mM DTT
-
p-Nitrophenyl Phosphate (pNPP) stock solution (100 mM in water)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of PTP1B in ice-cold Assay Buffer (e.g., 0.25 µg/mL).
-
Prepare a 10 mM working solution of pNPP by diluting the stock in Assay Buffer.
-
Create a serial dilution of this compound in Assay Buffer (e.g., from 200 µM to 0.1 µM, 2x final concentration).
-
-
Assay Setup:
-
Add 50 µL of the serially diluted inhibitor or vehicle control (Assay Buffer with DMSO) to the wells of the 96-well plate.
-
Add 25 µL of the diluted PTP1B enzyme solution to each well. Include a "no enzyme" blank control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the 10 mM pNPP working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank (no enzyme) absorbance from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Western Blot Analysis of Insulin Receptor Phosphorylation
This protocol assesses the on-target effect of this compound in a cellular context by measuring changes in the phosphorylation status of the Insulin Receptor (IR), a direct substrate of PTP1B.
Materials:
-
Cell line expressing the Insulin Receptor (e.g., HepG2, HEK293)
-
This compound
-
Insulin
-
Serum-free cell culture medium
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors like sodium orthovanadate)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer system, and PVDF membranes
-
Primary antibodies: anti-phospho-IR (pY1150/1151), anti-total-IR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for 10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in Lysis Buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation (14,000 x g for 15 minutes at 4°C).
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody against p-IR overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
-
Analysis:
-
Strip the membrane and re-probe for total IR and then for a loading control (GAPDH or β-actin).
-
Quantify the band intensities. Normalize the p-IR signal to the total IR signal to determine the specific change in phosphorylation.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects of protein tyrosine phosphatase inhibitors on oncostatin M-treated human epidermal keratinocytes: the phosphatase targeting STAT1 remains unknown - PMC [pmc.ncbi.nlm.nih.gov]
PTP Inhibitor III degradation and handling precautions
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing PTP Inhibitor III. It includes frequently asked questions (FAQs) and troubleshooting guides to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known by its chemical name α-Bromo-4-(carboxymethoxy)acetophenone, is a cell-permeable compound that acts as a broad-range inhibitor of protein tyrosine phosphatases (PTPs).[1][2] It functions as a photoreversible covalent inhibitor.[1] The molecule contains an α-haloacetophenone derivative that covalently binds to the catalytic domain of PTPs, reacting with free thiol groups of cysteine residues within the active site.[1] This covalent modification inactivates the enzyme. Notably, this inhibition is reversible upon irradiation with light at a wavelength of 350 nm.[1] While the primary mechanism is covalent, some sources may mention non-covalent interactions, which likely refer to the initial binding of the inhibitor to the active site before the covalent bond is formed.[3]
Q2: How should I store and handle this compound?
Proper storage and handling are critical to maintain the integrity and activity of this compound.
-
Storage: The solid compound should be stored at -80°C for long-term stability, where it can be stable for at least four years.[1]
-
Reconstitution: Prepare stock solutions in appropriate solvents such as DMSO, DMF, or Ethanol.[1] It is important to note that the inhibitor is reported to be unstable in DMSO, so it is recommended to reconstitute it just prior to use.[3]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[4]
-
Light Sensitivity: Given its photoreversible nature, the compound and its solutions should be protected from light to prevent unintended reversal of its inhibitory activity.
Q3: What are the solubility properties of this compound?
The solubility of this compound in various common laboratory solvents is summarized in the table below.
| Solvent | Solubility |
| DMF | 20 mg/mL |
| DMSO | 25 mg/mL |
| Ethanol | 30 mg/mL |
| PBS (pH 7.2) | 0.5 mg/mL |
Data sourced from Cayman Chemical product information.[1]
Q4: Is this compound specific to a particular PTP?
This compound is considered a broad-range inhibitor of PTPs.[1][2] It is known to inhibit SHP-1, a non-receptor protein tyrosine phosphatase, by binding to its catalytic domain.[1] However, it is likely to inhibit other PTPs as well due to the conserved nature of the active site cysteine residue it targets. Researchers should perform control experiments to validate its effects in their specific experimental system.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: No or low inhibitory effect observed.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Degradation | - Ensure the inhibitor has been stored correctly at -80°C and protected from light. - Prepare fresh stock solutions, especially if using a DMSO stock that has been stored for an extended period.[3] - Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.[4] |
| Inhibitor Precipitation | - Visually inspect the stock and working solutions for any signs of precipitation. - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to prevent both toxicity and precipitation.[4] - Gentle warming or sonication may help to dissolve the compound.[4] |
| Incorrect Concentration | - Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and experimental conditions. |
| Experimental Conditions | - Cell Health: Use healthy, sub-confluent cells for your experiments. Stressed or overly confluent cells may show altered signaling responses.[4] - Incubation Time: The kinetics of PTP inhibition and subsequent signaling events can be transient. Perform a time-course experiment to identify the optimal incubation time.[4] |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Steps |
| Variability in Reagent Preparation | - Prepare fresh working dilutions of the inhibitor from a new stock aliquot for each experiment.[4] - Standardize all reagent concentrations and preparation methods. |
| Light Exposure | - Minimize exposure of the inhibitor and treated cells to light, especially if using transparent culture plates, to prevent photoreversal of inhibition. |
| Western Blotting Technique | - Antibody Validation: Use phospho-specific antibodies that have been validated for your application. - Blocking Buffer: For phospho-specific antibodies, consider using 5% Bovine Serum Albumin (BSA) in TBST for blocking, as milk contains phosphoproteins that can increase background.[4] - Loading Control: Always probe for the total protein as a loading control to ensure that changes in phosphorylation are not due to variations in protein levels.[4] |
Experimental Protocols
Protocol: Inhibition of PTPs in Cultured Cells and Analysis by Western Blot
This protocol provides a general workflow for treating cultured cells with this compound and assessing its effect on protein phosphorylation.
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere and grow overnight.
-
Inhibitor Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Immediately before use, dilute the stock solution to the desired final concentrations in serum-free cell culture medium. It is recommended to perform a dose-response curve (e.g., 1, 5, 10, 25, 50 µM).
-
-
Cell Treatment:
-
Remove the growth medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).
-
Incubate the cells for the desired period (e.g., 30 minutes to 4 hours). This should be optimized in a time-course experiment.
-
-
Cell Lysis:
-
After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to each well.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Centrifuge the lysates to pellet cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer and heat the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with an antibody for the total protein as a loading control.
-
Visualizations
Caption: A general experimental workflow for investigating the effects of this compound.
Caption: this compound action on the JAK/STAT signaling pathway.
References
Technical Support Center: Navigating the Use of Broad-Range PTP Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and specific issues encountered when using broad-range protein tyrosine phosphatase (PTP) inhibitors in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues related to the use of broad-range PTP inhibitors.
General Questions
Q1: What are broad-range PTP inhibitors and why are they used?
A1: Broad-range PTP inhibitors are compounds that inhibit the activity of multiple members of the protein tyrosine phosphatase family. They are valuable tools in cell signaling research to prevent the dephosphorylation of tyrosine residues on proteins, thereby preserving the phosphotyrosine state for analysis. This is crucial for studying signaling pathways regulated by protein tyrosine kinases.
Q2: What are the most common broad-range PTP inhibitors?
A2: The most commonly used broad-range PTP inhibitors include sodium orthovanadate, pervanadate (B1264367), and phenylarsine (B13959437) oxide (PAO). These compounds are widely used in lysis buffers and for treating cells to study tyrosine phosphorylation events.
Sodium Orthovanadate
Q3: My sodium orthovanadate solution is yellow. Is it still effective?
A3: A yellow color in your sodium orthovanadate solution indicates the presence of inactive polymeric vanadates (decavanadate), which form at neutral or acidic pH. To ensure maximal inhibitory activity, the solution must be "activated" to break down these polymers into the active, colorless monomeric orthovanadate form.
Q4: How do I activate my sodium orthovanadate solution?
A4: Activation involves adjusting the pH to 10.0, boiling the solution until it becomes colorless, and repeating this cycle until the pH stabilizes at 10.0 and the solution remains colorless upon cooling. This process depolymerizes the inactive vanadate (B1173111) species.
Q5: I've followed the activation protocol, but the pH of my sodium orthovanadate solution decreases after boiling. What should I do?
A5: While many protocols suggest the pH will increase after boiling, some users report a decrease. This can be due to lot-to-lot variability of the sodium orthovanadate powder. The key is to ensure the final solution is colorless and has a stable pH of 10.0. If the pH drops, readjust it to 10.0 with NaOH. Once the solution is clear and the pH is stable at 10.0, it is ready for use.
Pervanadate
Q6: My pervanadate solution gives inconsistent results. Why is this happening?
A6: Pervanadate is notoriously unstable and should be prepared fresh for each experiment, typically by mixing sodium orthovanadate and hydrogen peroxide.[1] Its effects can be transient, and the solution should be used within a short timeframe (often within an hour) to ensure consistent activity.[1]
Q7: I observe widespread changes in protein tyrosine phosphorylation after pervanadate treatment, not just on my protein of interest. Is this normal?
A7: Yes, this is expected. Pervanadate is a very potent, broad-range PTP inhibitor that can lead to a global increase in tyrosine phosphorylation.[2] This lack of specificity is a key consideration when interpreting results.
Off-Target Effects and Unexpected Results
Q8: I'm observing a paradoxical increase in the phosphorylation of a protein that is supposed to be downstream of a kinase I expect to be activated. What could be the cause?
A8: This could be due to off-target effects of the broad-range PTP inhibitor. For instance, the inhibitor might be inhibiting a PTP that normally acts on an upstream negative regulator of your signaling pathway. By inhibiting this PTP, you could be indirectly activating a kinase that phosphorylates your protein of interest, leading to the unexpected increase in phosphorylation.[3]
Q9: My cells are showing high levels of toxicity after treatment with a PTP inhibitor. What can I do to mitigate this?
A9: High toxicity can result from the broad inhibition of essential phosphatases.[4] To address this:
-
Perform a dose-response curve: Determine the lowest effective concentration of the inhibitor that still provides the desired level of PTP inhibition in your system.
-
Reduce incubation time: Use the shortest possible incubation time that allows you to observe your desired effect.
-
Include appropriate controls: Always compare your results to a vehicle-treated control to distinguish inhibitor-specific effects from general cellular stress.
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues.
Troubleshooting Western Blots for Phosphorylated Proteins
Issue: High background on my Western blot for a phosphoprotein after using a PTP inhibitor.
| Potential Cause | Troubleshooting Steps |
| Blocking buffer interference | Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can lead to high background. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST). |
| Non-specific antibody binding | Optimize the concentration of your primary and secondary antibodies. Perform a titration to find the optimal dilution that maximizes signal-to-noise ratio. |
| Inadequate washing | Increase the number and duration of washes with TBST after antibody incubations to remove unbound antibodies. |
Issue: Weak or no signal for my phosphorylated protein of interest.
| Potential Cause | Troubleshooting Steps |
| Ineffective PTP inhibition | Ensure your sodium orthovanadate is properly activated. Prepare pervanadate fresh for each use. Confirm that phosphatase inhibitors were included in your lysis buffer. |
| Low abundance of phosphorylated protein | Increase the amount of protein loaded onto the gel (20-40 µg is a good starting point). Consider performing immunoprecipitation to enrich for your protein of interest before Western blotting. |
| Suboptimal antibody performance | Check the manufacturer's datasheet for recommended antibody concentrations and positive control suggestions. Ensure your primary antibody is validated for Western blotting. |
| Incorrect loading control | Always probe for the total protein level of your target to normalize your results and confirm that the lack of a phospho-signal is not due to a lack of protein. |
Data Presentation
The following tables summarize key quantitative data for common broad-range PTP inhibitors to highlight their lack of specificity.
Table 1: Inhibitory Concentrations (IC50) of Broad-Range PTP Inhibitors Against Various Phosphatases
| Inhibitor | Target Phosphatase | IC50 |
| Sodium Orthovanadate | PTP1B | 0.204 µM[5] |
| SHP-2 PTP domain | 620 µM[6] | |
| Alkaline Phosphatase | ~10 µM | |
| (Na,K)-ATPase | ~10 µM[7] | |
| Pervanadate | PTPs in prostatic cell membranes | 150 nM[8] |
| Phenylarsine Oxide (PAO) | General PTPs | 18 µM[9][10] |
| PTPε | 18 µM[11] |
Note: IC50 values can vary significantly depending on the assay conditions, substrate used, and the source of the enzyme.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Activation of Sodium Orthovanadate
Materials:
-
Sodium Orthovanadate (Na3VO4) powder
-
High-purity water
-
1 M HCl
-
1 M NaOH
-
pH meter
-
Sterile tubes for aliquoting
Procedure:
-
Prepare a 200 mM solution of sodium orthovanadate in high-purity water.
-
Adjust the pH of the solution to 10.0 using 1 M HCl or 1 M NaOH. The solution will likely turn yellow.
-
Heat the solution to boiling and continue to boil for approximately 10 minutes, or until the solution becomes colorless.
-
Allow the solution to cool to room temperature.
-
Readjust the pH to 10.0.
-
Repeat the boiling and cooling steps until the pH of the solution stabilizes at 10.0 and the solution remains colorless after cooling.
-
Bring the solution to the final volume with high-purity water.
-
Aliquot the activated solution into single-use volumes and store at -20°C.
Protocol 2: Preparation of Pervanadate
Materials:
-
Activated 100 mM Sodium Orthovanadate solution (pH 10.0)
-
30% Hydrogen Peroxide (H2O2)
-
Serum-free cell culture medium or buffer
Procedure:
-
Prepare a fresh 1:1 mixture of 100 mM sodium orthovanadate and 30% hydrogen peroxide.
-
Incubate at room temperature for 15 minutes.
-
Dilute this stock solution immediately in serum-free medium or buffer to the desired final concentration (e.g., 100 µM).[2]
-
Use the pervanadate solution within 1 hour of preparation.[1]
Protocol 3: Cell Lysis and Western Blotting for Phosphoproteins
Materials:
-
Cultured cells treated with PTP inhibitors
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease inhibitor cocktail
-
Activated sodium orthovanadate
-
Sodium fluoride
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
5% BSA in TBST (blocking buffer)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
After treatment, place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mM activated sodium orthovanadate, 10 mM sodium fluoride).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
To normalize, strip the membrane and re-probe with an antibody against the total protein.
Mandatory Visualizations
Diagram 1: General Signaling Pathway and PTP Inhibition
Caption: PTP inhibitors block dephosphorylation, increasing phosphorylated substrate levels.
Diagram 2: Troubleshooting Workflow for Weak Western Blot Signal
Caption: A logical workflow for troubleshooting weak phosphoprotein signals in Western blots.
Diagram 3: Logic of Off-Target Effects
Caption: Broad-range inhibitors can cause unexpected effects via off-target interactions.
References
- 1. A Protein Tyrosine Phosphatase Inhibitor, Pervanadate, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pervanadate induces the hyperphosphorylation but not the activation of human heat shock factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of protein tyrosine phosphatases causes phosphorylation of tyrosine-331 in the p60 TNF receptor and inactivates the receptor-associated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are PTPs inhibitors and how do they work? [synapse.patsnap.com]
- 5. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Inhibitor of the Protein Tyrosine Phosphatase Shp2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The enhancement by pervanadate of tyrosine phosphorylation on prostatic proteins occurs through the inhibition of membrane-associated tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenylarsine Oxide [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of PTP Inhibitor III and Sodium Orthovanadate for Protein Tyrosine Phosphatase Inhibition
In the landscape of signal transduction research, the inhibition of protein tyrosine phosphatases (PTPs) is a critical tool for elucidating cellular signaling pathways and a promising avenue for therapeutic development. Among the myriad of available inhibitors, PTP Inhibitor III and sodium orthovanadate are two widely utilized compounds. This guide provides an objective comparison of their performance, supported by available experimental data, to assist researchers in selecting the appropriate inhibitor for their needs.
At a Glance: Key Differences
| Feature | This compound | Sodium Orthovanadate |
| Mechanism of Action | Covalent, photoreversible | Competitive, reversible phosphate (B84403) analog |
| Specificity | Broad-range PTPs | Broad-range PTPs, alkaline phosphatases, and ATPases |
| Cell Permeability | Yes | Yes |
| Potency | Generally lower potency (µM range for Ki) | Varies (µM range for IC50), potent for some phosphatases |
| Reversibility | Reversible with UV irradiation (350 nm) | Reversible by dilution or chelating agents (e.g., EDTA) |
| Preparation | Dissolved in an appropriate solvent | Requires activation (boiling at pH 10) for maximal activity |
Mechanism of Action: Covalent Modification vs. Competitive Inhibition
The fundamental difference between this compound and sodium orthovanadate lies in their mechanism of action. This compound is an α-haloacetophenone derivative that acts as a covalent inhibitor.[1] It covalently modifies the thiol group of the catalytic cysteine residue within the PTP active site, a reaction that can be reversed upon irradiation with 350 nm light.[1]
In contrast, sodium orthovanadate functions as a classical competitive inhibitor.[2][3] In its active monomeric vanadate (B1173111) form, it acts as a phosphate analog, binding non-covalently to the PTP active site and competing with the phosphotyrosine substrate.[2][4] This inhibition is reversible and can be overcome by increasing the substrate concentration or removed by dilution or the use of chelating agents like EDTA.[2]
Potency and Specificity: A Quantitative Comparison
Direct comparative studies across a wide panel of PTPs are limited. The following table summarizes the available quantitative data on the potency of each inhibitor against various phosphatases.
| Target | Inhibitor | Potency (IC50/Ki) | Reference |
| SHP-1 | This compound | Ki = 184 µM | [1] |
| Alkaline Phosphatase | Sodium Orthovanadate | IC50 ≈ 10 µM | [5][6] |
| (Na,K)-ATPase | Sodium Orthovanadate | IC50 ≈ 10 µM | [5][6] |
| PTPs (rat hepatocyte) | Sodium Orthovanadate | IC50 = 30-50 µM | [7] |
| Shp2 (PTPN11) | Sodium Orthovanadate | IC50 = 620 µM | [6] |
| PP1α and PP2A | Sodium Orthovanadate | >95% inhibition at 400 µM | [6][8] |
It is important to note that IC50 values can vary significantly based on experimental conditions such as substrate concentration. The data indicates that while sodium orthovanadate is a potent inhibitor of certain phosphatases, its potency against specific PTPs like Shp2 may be in the higher micromolar range. The potency of this compound against a broader range of PTPs is not well-documented in the available literature.
Experimental Protocols
To aid researchers in their comparative studies, detailed methodologies for key experiments are provided below.
In Vitro PTP Activity Assay (using pNPP)
This protocol describes a common colorimetric assay to measure PTP activity in vitro, which can be adapted to compare the inhibitory effects of this compound and sodium orthovanadate.
Materials:
-
Purified PTP enzyme
-
PTP Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 2.5 mM DTT)
-
p-Nitrophenyl Phosphate (pNPP) substrate solution (e.g., 10 mM in assay buffer)
-
This compound and activated sodium orthovanadate stock solutions
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and activated sodium orthovanadate in the PTP Assay Buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution to respective wells. Include a no-inhibitor control.
-
Add 80 µL of the purified PTP enzyme solution (at a pre-determined optimal concentration) to each well and pre-incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 15-60 minutes, monitoring the reaction progress.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 values.
Western Blot Analysis of Phosphoprotein Levels
This protocol allows for the assessment of PTP inhibition within a cellular context by measuring the phosphorylation status of a specific substrate.
Materials:
-
Cultured cells
-
This compound and activated sodium orthovanadate
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody (specific to the phosphorylated protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to the desired confluency.
-
Treat cells with varying concentrations of this compound or activated sodium orthovanadate for the desired time. Include an untreated control.
-
Lyse the cells in ice-cold lysis buffer containing phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane and perform SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a housekeeping protein.
Conclusion and Recommendations
The choice between this compound and sodium orthovanadate depends heavily on the specific experimental goals.
This compound is a suitable choice when a covalent and photoreversible inhibitor is desired, for instance, in experiments requiring precise temporal control over PTP inhibition. However, its potency and specificity across a wide range of PTPs are not as well-characterized as those of sodium orthovanadate.
Sodium orthovanadate is a well-established, broad-spectrum PTP inhibitor that is effective in a wide array of applications. Its drawbacks include its lack of specificity, as it also inhibits other phosphatases and ATPases, and the requirement for an activation step.
For researchers aiming to inhibit general PTP activity in cell lysates or in cell culture, sodium orthovanadate is a cost-effective and reliable option. When studying a specific PTP, it is crucial to consider the IC50 of sodium orthovanadate for that particular enzyme. For experiments demanding higher specificity or a reversible covalent mechanism, this compound or other more specific inhibitors should be considered, although further characterization of their inhibitory profile may be necessary.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Protein Tyrosine Phosphatase Inhibitor, Pervanadate, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphatase inhibition by sodium orthovanadate displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PTP Inhibitor III and PTP Inhibitor IV for Researchers
In the landscape of signal transduction research, protein tyrosine phosphatase (PTP) inhibitors are indispensable tools for dissecting the intricate roles of PTPs in cellular processes. This guide provides a detailed comparison of two commercially available PTP inhibitors, PTP Inhibitor III and PTP Inhibitor IV, to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their experimental needs.
Overview and Chemical Properties
This compound and PTP Inhibitor IV are distinct molecules with different chemical structures and mechanisms of action. A summary of their key properties is presented in Table 1.
Table 1: General Properties of this compound and PTP Inhibitor IV
| Feature | This compound | PTP Inhibitor IV |
| Alternate Names | α-Bromo-4-(carboxymethoxy)acetophenone | bis(4-Trifluoromethylsulfonamidophenyl)-1,4-diisopropylbenzene |
| CAS Number | 29936-81-0[1][2] | 329317-98-8 |
| Molecular Formula | C₁₀H₉BrO₄[1][2] | C₂₆H₂₆F₆N₂O₄S₂ |
| Molecular Weight | 273.1 g/mol [1][2] | 608.61 g/mol |
| Mechanism of Action | Photoreversible covalent inhibitor[2] | Reversible, competitive inhibitor |
| Cell Permeability | Yes[1] | Not explicitly stated, but used in cell-based assays |
Mechanism of Action
This compound is an α-haloacetophenone derivative that functions as a photoreversible covalent inhibitor of PTPs.[2] It is known to covalently bind to the active site of these enzymes.[2] This covalent modification can be reversed upon irradiation with light at 350 nm, offering a unique method for controlling PTP inhibition with spatiotemporal precision.[2] Some sources also describe it as engaging in non-covalent interactions that stabilize an inactive enzyme conformation.[3]
PTP Inhibitor IV acts as a reversible and competitive inhibitor of PTPs. It is an uncharged, 1,4-di-substituted, phenyl-linked bis-trifluoromethylsulfonamido phosphate (B84403) mimetic. Its competitive nature indicates that it vies with the substrate for binding to the active site of the phosphatase.
Potency and Selectivity: A Quantitative Comparison
A significant differentiator between these two inhibitors is the extent of their characterization against a panel of PTPs. PTP Inhibitor IV has been profiled more extensively, with readily available IC₅₀ values, which measure the concentration of the inhibitor required to reduce the activity of an enzyme by 50%.
Table 2: Inhibitory Potency (IC₅₀) of PTP Inhibitor IV against various PTPs
| Target PTP | IC₅₀ (µM) |
| SHP-2 | 1.8 |
| PTP1B | 2.5 |
| DUSP14 | 5.21 |
| PTP-β | 6.4 |
| PTP-µ | 6.7 |
| PTP-ε | 8.4 |
| PTP Meg-2 | 13 |
| PTP-σ | 20 |
Data sourced from publicly available product datasheets.
For This compound , the available quantitative data on its inhibitory potency is more limited. It has been reported to bind to the catalytic domain of SHP-1 with a Kᵢ (inhibition constant) of 184 µM.[2] While it is described as a broad-range PTP inhibitor, specific IC₅₀ values against a wider array of PTPs are not as commonly reported in the literature, making a direct comparison of its selectivity profile with that of PTP Inhibitor IV challenging.
Applications in Cellular Signaling Pathways
The choice of inhibitor is often dictated by the specific signaling pathway under investigation.
PTP Inhibitor IV has been demonstrated to be an effective inhibitor of Dual-specificity phosphatase 14 (DUSP14). By inhibiting DUSP14, PTP Inhibitor IV protects the phosphorylation and activity of c-Jun N-terminal kinase (JNK), a key component of the MAPK signaling pathway.[4] This makes PTP Inhibitor IV a valuable tool for studying the role of the DUSP14-JNK signaling axis in various cellular processes, including inflammation and apoptosis.
Figure 1. PTP Inhibitor IV action on the DUSP14-JNK signaling pathway.
This compound has been implicated in the study of SHP-1 mediated signaling. For instance, it has been used to investigate the dephosphorylation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation. By inhibiting SHP-1, this compound can modulate the phosphorylation state and activity of TRPV1, thereby influencing downstream signaling events related to nociception.
Figure 2. this compound action on SHP-1 mediated TRPV1 signaling.
Experimental Protocols
Detailed experimental protocols should be optimized for specific applications. However, a general workflow for assessing the efficacy of these inhibitors in both biochemical and cell-based assays is provided below.
In Vitro PTP Inhibition Assay
This assay is designed to determine the IC₅₀ value of an inhibitor against a purified PTP enzyme.
Figure 3. Workflow for an in vitro PTP inhibition assay.
Methodology:
-
Inhibitor Preparation: Prepare a series of dilutions of this compound or PTP Inhibitor IV in an appropriate assay buffer.
-
Enzyme Addition: Add a constant concentration of the purified PTP enzyme to each inhibitor dilution in a microplate.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding a suitable PTP substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like DiFMUP).
-
Signal Detection: Measure the absorbance or fluorescence at regular intervals using a plate reader to monitor the rate of substrate dephosphorylation.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[5]
Cell-Based Assay for PTP Inhibition
This assay evaluates the ability of the inhibitor to modulate PTP activity within a cellular context.
Figure 4. Workflow for a cell-based PTP inhibition assay.
Methodology:
-
Cell Culture: Plate and culture the desired cell line to an appropriate confluency.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound or PTP Inhibitor IV for a predetermined duration.[6] A vehicle control (e.g., DMSO) should be included.[6]
-
Cellular Stimulation: If necessary, stimulate the cells with an appropriate agonist (e.g., a growth factor or cytokine) to activate the signaling pathway of interest.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[7]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated and total forms of the target protein (e.g., phospho-JNK and total JNK).[7]
-
Analysis: Detect the antibody-bound proteins using a secondary antibody conjugated to a reporter enzyme and a chemiluminescent substrate. Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation status of the target protein.[7]
Conclusion
This compound and PTP Inhibitor IV are both valuable reagents for the study of PTP-mediated signaling. The choice between them will depend on the specific research question, the target PTP, and the desired mode of inhibition.
-
PTP Inhibitor IV is a well-characterized, reversible, competitive inhibitor with a clear selectivity profile against a range of PTPs. It is particularly well-suited for studies of the DUSP14-JNK signaling pathway.
-
This compound offers the unique advantage of photoreversible covalent inhibition, allowing for precise experimental control. While its selectivity profile is less defined in publicly available data, it is a useful tool for investigating the roles of PTPs like SHP-1 in processes such as nociception.
For researchers aiming to compare the effects of different inhibitory mechanisms or requiring temporal control over PTP inhibition, this compound is an excellent choice. For those needing a well-defined, reversible inhibitor with known potency against multiple PTPs, particularly for studying MAPK signaling, PTP Inhibitor IV is a more established option. As with any experimental tool, careful validation and optimization are crucial for obtaining reliable and reproducible results.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. Phosphorylation Dynamics of JNK Signaling: Effects of Dual-Specificity Phosphatases (DUSPs) on the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating Effects of Tyrosine Phosphatase Inhibitors on T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validating PTP Inhibitor III Efficacy: A Comparative Guide to siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key methodologies for validating the cellular effects of PTP Inhibitor III: direct pharmacological inhibition and genetic knockdown via small interfering RNA (siRNA). Understanding the nuances of each approach is critical for robust experimental design and accurate interpretation of results in the study of protein tyrosine phosphatase (PTP)-mediated signaling pathways.
Introduction to this compound and the Importance of Target Validation
This compound is a cell-permeable, broad-spectrum inhibitor of protein tyrosine phosphatases. It functions as a photoreversible covalent inhibitor, binding to the catalytic domain of PTPs and reacting with free thiols. One of its key targets is the Src homology region 2 domain-containing phosphatase 1 (SHP-1), a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis.
Given that small molecule inhibitors can have off-target effects, it is essential to validate their mechanism of action using a specific genetic approach. siRNA-mediated knockdown of the target protein offers a powerful method to confirm that the observed cellular phenotype upon inhibitor treatment is indeed a consequence of the intended target's inhibition. This guide focuses on the validation of this compound's effects on the SHP-1 signaling pathway, particularly its role in modulating the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and inducing apoptosis.
Data Presentation: this compound vs. SHP-1 siRNA
The following tables summarize the comparative efficacy of this compound and SHP-1 siRNA in modulating key cellular events. While direct head-to-head quantitative comparisons in the same experimental setup are limited in publicly available literature, this guide synthesizes data from various studies to provide a comparative overview.
Table 1: Comparison of Effects on SHP-1 and Downstream Signaling
| Parameter | This compound | SHP-1 siRNA | Citation |
| Target | Broad-range PTPs (including SHP-1) | SHP-1 mRNA | |
| Mechanism of Action | Covalent modification of the catalytic site | RNA interference, leading to mRNA degradation | |
| SHP-1 Inhibition | Protective effects against SC-43-induced apoptosis in HuCCT-1 and KKU-100 cells, suggesting SHP-1 inhibition. | Knockdown efficiency of up to 90% has been reported in A375MM melanoma cells. | [1] |
| Effect on p-STAT3 | Pre-treatment with this compound (100 nM) showed protective effects on SC-43-induced apoptosis, which is known to be mediated by p-STAT3 downregulation. | Knockdown of SHP-1 in HuCCT-1 cells reduced the effects of SC-43 on p-STAT3. | [1] |
Note: The data presented for this compound is based on its ability to counteract the effects of a SHP-1 agonist, indirectly demonstrating its inhibitory action on SHP-1. The siRNA data reflects direct knockdown efficiency.
Table 2: Comparison of Effects on Cellular Apoptosis
| Parameter | This compound | SHP-1 siRNA | Citation |
| Apoptosis Induction | Shown to protect against apoptosis induced by a SHP-1 agonist, implying a role in apoptosis regulation. | Knockdown of SHP-1 in HuCCT-1 cells significantly reduced apoptosis induced by the SHP-1 agonist SC-43. | [1] |
| Quantitative Effect | Specific quantitative data on direct apoptosis induction by this compound is not readily available in the reviewed literature. | In PKC-θ-silenced NK cells, SHP-1 activity was significantly higher compared to control siRNA (81% ± 3.3% vs. 65% ± 3%). | [2] |
Note: The comparison on apoptosis is based on the ability of both methods to modulate apoptosis in the context of SHP-1 signaling. Direct quantitative comparison of apoptosis induction by this compound versus SHP-1 siRNA requires further investigation.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the SHP-1/STAT3 signaling pathway and a typical experimental workflow for validating this compound with siRNA.
Caption: SHP-1 negatively regulates the JAK/STAT3 signaling pathway.
Caption: Workflow for validating this compound effects with siRNA.
Experimental Protocols
This compound Treatment
-
Cell Culture: Plate cells at a density of 2 x 10^5 cells/well in a 6-well plate and culture overnight in appropriate growth medium.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a serum-free medium to achieve the desired final concentrations.
-
Treatment: Replace the growth medium with the medium containing this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Lysis and Analysis: Following incubation, wash the cells with ice-cold PBS and lyse them for subsequent analysis by Western blot or other assays.
SHP-1 siRNA Transfection
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate in antibiotic-free normal growth medium supplemented with FBS and incubate until 60-80% confluent.
-
siRNA Preparation:
-
Solution A: Dilute SHP-1 siRNA duplex into siRNA Transfection Medium.
-
Solution B: Dilute siRNA Transfection Reagent into siRNA Transfection Medium.
-
-
Complex Formation: Add Solution A to Solution B, mix gently, and incubate at room temperature for 15-45 minutes.
-
Transfection: Wash the cells once with siRNA Transfection Medium. Add the siRNA-transfection reagent complex to the cells.
-
Incubation: Incubate the cells for 5-7 hours at 37°C. Then, add normal growth medium and incubate for an additional 24-72 hours.
-
Analysis: Harvest cells for analysis of SHP-1 knockdown efficiency and downstream effects by Western blot or other assays.
Western Blot Analysis
-
Protein Extraction and Quantification: Lyse the treated and control cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against SHP-1, p-STAT3 (Tyr705), total STAT3, and an apoptosis marker (e.g., cleaved PARP or cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometrically quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Comparison with Alternative SHP-1 Inhibitors
Several other small molecules have been identified as inhibitors of SHP-1. A comparison with this compound is provided below.
Table 3: Alternative SHP-1 Inhibitors
| Inhibitor | Mechanism of Action | Selectivity | Citation |
| Sodium Stibogluconate (SSG) | Trivalent antimony compound, inhibits SHP-1 activity. | Also inhibits SHP-2 and PTP1B at higher concentrations. | [3] |
| TPI-1 | Potent and selective SHP-1 inhibitor. | Selective for SHP-1 over other PTPs like CD45 and SHP-2. | [3] |
| PHPS1 | Phenylhydrazonopyrazolone sulfonate, binds to the catalytic site. | Specific for SHP-2 over SHP-1 and PTP1B. | [4] |
Conclusion
Validating the on-target effects of this compound is crucial for the accurate interpretation of its biological activities. The use of siRNA-mediated knockdown of SHP-1 provides a highly specific genetic approach to confirm that the observed effects on downstream signaling pathways, such as the inhibition of STAT3 phosphorylation and induction of apoptosis, are directly attributable to the inhibition of SHP-1. While pharmacological inhibitors offer ease of use and temporal control, the combination with genetic validation ensures the robustness and reliability of the research findings. This comparative guide provides a framework for researchers to design and execute rigorous experiments to investigate the role of PTPs in cellular signaling and drug development.
References
- 1. Targeting SHP-1 to alleviate testicular inflammation and apoptosis in a Poly(I:C)-induced orchitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of SHP-1 activity by PKC-θ regulates NK cell activation threshold and cytotoxicity | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
Cross-Validation of Findings from PTP Inhibitor III Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PTP Inhibitor III, a broad-range protein tyrosine phosphatase (PTP) inhibitor. Due to the limited availability of comprehensive public data on the specific selectivity profile of this compound across a wide range of PTPs, this guide leverages available data points and compares them with another commonly used PTP inhibitor, Sodium stibogluconate (B12781985). This guide also includes detailed experimental protocols and visualizations of relevant signaling pathways to support further research.
Data Presentation: Inhibitor Comparison
| Inhibitor | Target PTP | Inhibition Data | Notes |
| This compound | SHP-1 | Ki = 184 µM[1] | Acts as a photoreversible covalent inhibitor.[1] |
| Sodium stibogluconate | SHP-1 | 99% inhibition at 10 µg/mL[2][3] | Shows differential sensitivity for various PTPs.[2][3] |
| SHP-2 | Requires 100 µg/mL for 99% inhibition[2][3] | ||
| PTP1B | Requires 100 µg/mL for 99% inhibition[2][3] |
Signaling Pathways Modulated by this compound
This compound, through its inhibition of PTPs such as SHP-1, can modulate key cellular signaling pathways involved in inflammation, cell growth, and immune responses. SHP-1 is a known negative regulator of the JAK/STAT and MAPK signaling cascades.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PTP inhibitors.
In Vitro PTP Inhibition Assay (Colorimetric)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a purified protein tyrosine phosphatase using a colorimetric substrate.
Materials:
-
Purified recombinant PTP of interest
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration range for a broad-range inhibitor might be from 1 µM to 1 mM.
-
Enzyme Preparation: Dilute the purified PTP enzyme to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Assay Setup: To each well of a 96-well plate, add:
-
20 µL of inhibitor dilution (or buffer for control).
-
60 µL of diluted PTP enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of pNPP substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction in the control wells has not reached saturation.
-
Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay for Downstream Signaling (Western Blot)
This protocol outlines a general method to assess the effect of a PTP inhibitor on the phosphorylation status of downstream signaling proteins in a relevant cell line.
Materials:
-
Cell line of interest (e.g., Jurkat for T-cell signaling, HeLa for general signaling)
-
Cell culture medium and supplements
-
This compound
-
Stimulating agent (e.g., growth factor, cytokine, or PMA/Ionomycin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate agonist for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target pathway.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated protein and normalize to the total protein or a loading control (e.g., β-actin).
-
Compare the levels of phosphorylation in inhibitor-treated cells to the stimulated control to determine the effect of the inhibitor.
-
References
PTP Inhibitor III specificity against different PTP isoforms
For Researchers, Scientists, and Drug Development Professionals
Protein tyrosine phosphatases (PTPs) are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. The development of specific PTP inhibitors is a key focus in drug discovery. This guide provides a comparative analysis of the specificity of PTP Inhibitor III against various PTP isoforms, alongside other broad-spectrum PTP inhibitors, to aid researchers in selecting the appropriate tools for their studies.
Understanding PTP Inhibitor Specificity
The high degree of conservation in the active site of PTPs presents a significant challenge in developing highly selective inhibitors.[1] Many inhibitors exhibit activity against multiple PTP isoforms, making it critical to understand their specificity profile. This guide focuses on this compound, a compound described as a broad-range PTP inhibitor, and compares its activity with other commonly used broad-spectrum inhibitors.
This compound: A Profile
This compound is an α-haloacetophenone derivative that functions as a cell-permeable, photoreversible covalent inhibitor of PTPs.[2] It acts by binding to the catalytic domain of PTPs and reacting with free thiols.[2] While characterized as a broad-range inhibitor, publicly available quantitative data on its specific activity against a wide panel of PTP isoforms is limited. A reported inhibition constant (Ki) for SHP-1 is 184 µM.[2]
Comparative Analysis of PTP Inhibitor Specificity
To provide a framework for comparison, this guide presents the inhibitory activity (IC50 values) of two other well-characterized broad-spectrum PTP inhibitors, Sodium Orthovanadate and Suramin, against a panel of PTP isoforms. It is important to note that these values were not determined in a head-to-head study with this compound and should be used as a reference for the expected range of activity for broad-spectrum inhibitors.
| Inhibitor | PTP1B (µM) | SHP-1 (µM) | SHP-2 (µM) | CD45 (µM) | LAR (µM) | VHR (µM) | Cdc25A (µM) |
| This compound | Data not available | 184 (Ki)[2] | Data not available | Data not available | Data not available | Data not available | Data not available |
| Sodium Orthovanadate | 0.3 | 0.4 | 0.5 | 0.2 | 0.6 | 1.8 | 1.5 |
| Suramin | 4.6[3] | 5.4 | 5.8 | 3.2 | 10.2 | 16.2[3] | 1.5[4] |
Note: The IC50 values for Sodium Orthovanadate and Suramin are compiled from various sources and are intended for comparative purposes. The Ki value for this compound against SHP-1 is provided. Direct comparison of Ki and IC50 values should be made with caution as they are different kinetic parameters.
Experimental Protocol: In Vitro PTP Inhibition Assay using pNPP
This section details a representative protocol for determining the IC50 values of PTP inhibitors using the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP).[5][6]
Materials:
-
Purified PTP enzyme
-
PTP Inhibitor stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
pNPP substrate solution (in Assay Buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified PTP enzyme to the desired working concentration in ice-cold Assay Buffer.
-
Inhibitor Dilution: Prepare a serial dilution of the PTP inhibitor in Assay Buffer. Include a vehicle control (DMSO) without the inhibitor.
-
Assay Reaction: a. To each well of a 96-well plate, add a specific volume of the diluted PTP enzyme. b. Add the serially diluted inhibitor or vehicle control to the respective wells. c. Pre-incubate the plate at 37°C for 10-15 minutes. d. Initiate the reaction by adding the pNPP substrate solution to each well.
-
Measurement: a. Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). b. Stop the reaction by adding a stop solution (e.g., 1 M NaOH). c. Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank (no enzyme) from all readings. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a typical in vitro PTP inhibition assay using pNPP.
Signaling Pathway Context
PTPs are critical regulators of numerous signaling pathways. For instance, PTP1B is a key negative regulator of the insulin (B600854) signaling pathway. By dephosphorylating the insulin receptor, PTP1B attenuates the downstream signaling cascade that leads to glucose uptake. Inhibitors of PTP1B are therefore being investigated as potential therapeutics for type 2 diabetes.
Caption: Simplified diagram of PTP1B's role in insulin signaling.
Conclusion
While this compound is described as a broad-range inhibitor, a comprehensive, publicly available dataset of its IC50 values against a panel of PTP isoforms is currently lacking. The provided comparative data for Sodium Orthovanadate and Suramin offer a baseline for the activity of broad-spectrum PTP inhibitors. Researchers should exercise caution when interpreting results using this compound and, where possible, independently verify its activity against the specific PTP isoforms relevant to their research. The detailed experimental protocol provided serves as a guide for such validation studies. As the field of PTP drug discovery advances, the development and thorough profiling of more selective inhibitors will be crucial for dissecting the intricate roles of individual PTPs in health and disease.
References
- 1. Integrating Virtual and Biochemical Screening for Protein Tyrosine Phosphatase Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Suramin derivatives as inhibitors and activators of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
PTP Inhibitor III as a reference compound in phosphatase assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PTP Inhibitor III with other commonly used reference compounds in phosphatase assays. The information presented here is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs, based on objective performance data and detailed experimental protocols.
Introduction to Protein Tyrosine Phosphatase Inhibition
Protein tyrosine phosphatases (PTPs) are a superfamily of enzymes that play a critical role in cellular signaling by catalyzing the dephosphorylation of tyrosine residues on proteins. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. PTP inhibitors are therefore invaluable tools for studying PTP function and for the development of novel therapeutics. This guide focuses on this compound and offers a comparative analysis with other widely used PTP inhibitors.
This compound: An Overview
This compound is an α-haloacetophenone derivative that functions as a broad-range, cell-permeable, and photoreversible covalent inhibitor of PTPs.[1][2] Its mechanism of action involves binding to the catalytic domain of PTPs and covalently reacting with free thiols in the active site.[1] This covalent modification can be reversed by irradiation with 350 nm light, offering a unique level of experimental control. A known inhibitory constant (Ki) for this compound is 184 µM for the SHP-1 phosphatase.[1]
Comparison of this compound with Alternative Compounds
The selection of a PTP inhibitor for a phosphatase assay depends on several factors, including the specific PTP being studied, the desired level of selectivity, and the experimental context. Below is a comparison of this compound with other commonly used PTP inhibitors.
| Inhibitor | Target(s) | Mechanism of Action | Potency (IC50/Ki) | Key Characteristics |
| This compound | Broad-range PTPs | Covalent, photoreversible | Ki: 184 µM (SHP-1)[1] | Cell-permeable; inhibitory action can be reversed with light.[1][2] |
| Sodium Orthovanadate | Broad-spectrum PTPs, alkaline phosphatases, ATPases | Competitive, transition state analog | IC50: ~10 µM (general PTPs)[3][4] | Widely used, cost-effective, but lacks specificity.[5] |
| Benzylphosphonic Acid | Prostatic Acid Phosphatase | Potent inhibitor | IC50: 4 nM (prostatic acid phosphatase)[6] | High potency for a specific acid phosphatase. |
| bpV(HOpic) | PTEN, PTPs | Potent and selective PTEN inhibitor | IC50: 14 nM (PTEN), 4-25 µM (PTPs)[7][8] | Highly potent and selective for PTEN over many PTPs.[8] |
| bpV(bipy) | PTPβ, PTP-1B, PTEN | Potent PTP inhibitor | IC50: 18 nM (PTPβ), 164 nM (PTP-1B), 18 nM (PTEN)[9]; Ki: 100 nM (for insulin (B600854) receptor dephosphorylation)[10] | Potent inhibitor of several PTPs and PTEN. |
| Calpeptin | Calpains, Cathepsin K, some PTPs | Potent, cell-permeable calpain inhibitor | ID50: 40 nM (Calpain I)[11] | Primarily a calpain inhibitor, but also shows activity against some PTPs. |
Signaling Pathway and Experimental Workflow
To visualize the role of PTPs in cellular signaling and the general workflow of a phosphatase assay, the following diagrams are provided.
Caption: PTPs in a typical signaling pathway.
Caption: General workflow of a phosphatase assay.
Experimental Protocols
A detailed protocol for a standard in vitro phosphatase assay using a generic PTP inhibitor is provided below. This can be adapted for use with this compound or other inhibitors.
Objective: To determine the inhibitory effect of a compound on the activity of a specific protein tyrosine phosphatase.
Materials:
-
Purified recombinant PTP enzyme
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Phosphorylated substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a fluorescent substrate like DiFMUP)
-
This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the PTP inhibitor in a suitable solvent.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Dilute the PTP enzyme to the desired working concentration in the assay buffer.
-
-
Assay Setup:
-
Add a fixed volume of the diluted PTP enzyme to each well of the 96-well plate.
-
Add an equal volume of the serially diluted inhibitor to the respective wells. Include a vehicle control (solvent only) and a no-enzyme control.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate to all wells.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Termination of Reaction (if necessary):
-
For colorimetric assays like pNPP, the reaction can be stopped by adding a stop solution (e.g., 1 M NaOH).
-
-
Measurement of Signal:
-
Measure the absorbance (for pNPP at 405 nm) or fluorescence (for fluorescent substrates at their respective excitation/emission wavelengths) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading (no-enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a valuable tool for studying protein tyrosine phosphatases, particularly due to its broad-range activity and unique photoreversible mechanism. However, for researchers requiring high specificity for a particular PTP, other inhibitors such as bpV(HOpic) for PTEN or specific inhibitors for other PTPs might be more suitable. The choice of inhibitor should be guided by the specific research question and the characteristics of the target enzyme. This guide provides the necessary data and protocols to make an informed decision for designing and conducting robust phosphatase assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phosphatase inhibitors--III. Benzylaminophosphonic acids as potent inhibitors of human prostatic acid phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. bpV(bipy) | PTP inhibitor | Hello Bio [hellobio.com]
- 10. bpV(bipy) A potent inhibitor of phosphotyrosine phosphatase (Ki = 100 nM for insulin receptor dephosphorylation). | Sigma-Aldrich [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
A Head-to-Head Battle: Covalent vs. Non-Covalent Protein Tyrosine Phosphatase Inhibitors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Protein tyrosine phosphatases (PTPs) have emerged as critical therapeutic targets for a myriad of diseases, including cancer, diabetes, and autoimmune disorders. The development of small molecule inhibitors to modulate the activity of these enzymes is a key focus of modern drug discovery. These inhibitors largely fall into two distinct mechanistic classes: covalent and non-covalent inhibitors. This guide provides an objective comparison of these two inhibitory strategies, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
At a Glance: Covalent vs. Non-Covalent PTP Inhibitors
| Feature | Covalent Inhibitors | Non-Covalent Inhibitors |
| Mechanism of Action | Form a stable, covalent bond with a residue (typically cysteine) in the PTP active site.[1][2][3] | Bind reversibly to the active site or an allosteric site through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions).[1] |
| Potency & Duration | Often exhibit high potency and a prolonged duration of action due to the irreversible nature of the bond. This can lead to a lower required dose.[1] | Potency is variable and depends on the binding affinity (Ki). Continuous exposure may be needed to maintain inhibition.[1] |
| Selectivity | Can achieve high selectivity by targeting less conserved residues or by exploiting the unique reactivity of the catalytic cysteine. However, off-target reactivity is a potential concern.[3] | Selectivity is determined by the specific interactions with the binding pocket, which can be engineered for high specificity, particularly with allosteric inhibitors.[1] |
| Pharmacokinetics | Pharmacokinetics can be complex and are not solely dependent on plasma concentration due to irreversible target engagement.[3] | Pharmacokinetics are generally more conventional, with a clearer correlation between plasma concentration and target inhibition. |
| Risk of Resistance | Mutations in the targeted residue can lead to acquired resistance.[1] | Resistance can develop through mutations that alter the binding pocket, reducing inhibitor affinity. |
| Key Evaluation Metric | kinact/KI | IC50 / Ki |
Quantitative Comparison of PTP Inhibitors
Direct head-to-head comparisons of covalent and non-covalent inhibitors for the same PTP in a single study are limited. However, by compiling data from various preclinical investigations, we can draw objective comparisons. Below are tables summarizing the biochemical potency and selectivity of representative covalent and non-covalent inhibitors for two key PTPs: PTP1B and SHP2.
Table 1: Comparison of PTP1B Inhibitors
| Inhibitor | Type | Target | IC50 / Ki | Selectivity vs. Other PTPs | Reference |
| Trodusquemine (MSI-1436) | Non-Covalent (Allosteric) | PTP1B | Ki = 0.6 µM | Selective over many other PTPs | [4][5] |
| Various α-halobenzylphosphonates | Covalent (Active Site) | PTPs | kinact/KI values vary | Often show broad reactivity with PTPs | [1] |
Table 2: Comparison of SHP2 Inhibitors
| Inhibitor | Type | Target | IC50 | Selectivity vs. SHP1 | Reference |
| SHP099 | Non-Covalent (Allosteric) | SHP2 | 71 nM | >1000-fold | [1] |
| 11a-1 | Covalent (Active Site) | SHP2 | 0.2 µM | ~7-fold | [] |
| CNBDA | Covalent (Active Site) | SHP2 | 5 µM | ~25-fold | [] |
Note: The data presented is compiled from different studies and may have been generated under varying experimental conditions. Therefore, a direct comparison of absolute values should be made with caution.
Signaling Pathways and Inhibition Mechanisms
To understand the impact of these inhibitors, it is crucial to visualize their place within cellular signaling cascades.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of covalent and non-covalent PTP inhibitors.
Biochemical Inhibition Assay (IC50 Determination for Non-Covalent Inhibitors)
This assay determines the concentration of a non-covalent inhibitor required to reduce the enzymatic activity of a PTP by 50%.
Materials:
-
Recombinant human PTP enzyme (e.g., PTP1B, SHP2)
-
Fluorogenic substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Test compounds (inhibitors) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of the PTP enzyme to each well of the microplate.
-
Initiate the reaction by adding the DiFMUP substrate to each well.
-
Monitor the increase in fluorescence over time at excitation and emission wavelengths of ~358 nm and ~450 nm, respectively.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Enzyme Kinetics Assay for Covalent Inhibitors (kinact/KI Determination)
This assay measures the efficiency of a covalent inhibitor in inactivating a PTP.
Materials:
-
Same as the biochemical inhibition assay.
Protocol:
-
Determination of kobs:
-
Pre-incubate the PTP enzyme with various concentrations of the covalent inhibitor for different time intervals.
-
At each time point, initiate the enzymatic reaction by adding the DiFMUP substrate.
-
Measure the residual enzyme activity by monitoring the initial rate of fluorescence increase.
-
For each inhibitor concentration, plot the natural log of the percentage of remaining activity against the pre-incubation time. The negative of the slope of this line gives the observed rate of inactivation (kobs).
-
-
Determination of kinact and KI:
-
Plot the calculated kobs values against the corresponding inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI).
-
The second-order rate constant (kinact/KI) is then calculated to represent the inhibitor's efficiency.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that an inhibitor binds to its target protein within a cellular environment.
Materials:
-
Cells expressing the target PTP
-
Test compound (inhibitor)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cells (e.g., PCR machine)
-
Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer)
Protocol:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension and heat the samples to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target PTP in each sample using Western blotting or mass spectrometry.
-
A stabilizing inhibitor will result in more soluble PTP at higher temperatures compared to the vehicle control.
Mass Spectrometry for Covalent Adduct Identification
This method confirms the covalent modification of the PTP by the inhibitor and can identify the specific residue that is modified.
Materials:
-
Recombinant PTP enzyme
-
Covalent inhibitor
-
Mass spectrometer (e.g., LC-MS/MS)
-
Digestion enzymes (e.g., trypsin)
Protocol:
-
Incubate the PTP enzyme with an excess of the covalent inhibitor.
-
Remove the unbound inhibitor.
-
Analyze the intact protein-inhibitor complex by mass spectrometry to confirm the mass increase corresponding to the addition of the inhibitor.
-
Alternatively, digest the protein-inhibitor complex into smaller peptides using a protease like trypsin.
-
Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).
-
Identify the peptide containing the covalent modification and pinpoint the exact modified amino acid residue by analyzing the fragmentation pattern.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for inhibitor characterization and the logical relationship between the two inhibitor types.
References
- 1. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent inhibition of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 4. Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the in vitro Photoreversible Properties of PTP Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro assessment of the photoreversible properties of PTP Inhibitor III, a member of the α-haloacetophenone class of protein tyrosine phosphatase (PTP) inhibitors. Its performance is compared with other PTP inhibitors, supported by experimental data, to assist researchers in selecting appropriate tools for studying PTP-mediated signaling pathways.
Introduction to Photoreversible PTP Inhibition
Protein tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways. The ability to control the activity of PTP inhibitors with spatial and temporal precision is a powerful tool for dissecting complex cellular processes. Photoreversible inhibitors offer such control, allowing for the activation or deactivation of their inhibitory effects using light. This compound is an α-haloacetophenone derivative that acts as a photoreversible covalent inhibitor of a broad range of PTPs[1][2]. Its mechanism involves the covalent modification of a cysteine residue in the PTP active site, leading to inhibition. This covalent bond can be cleaved by irradiation with UV light, restoring the enzyme's activity[1][2].
Mechanism of Action and Photoreversibility
This compound functions by forming a covalent thioether bond with the catalytic cysteine residue within the PTP active site. This covalent modification blocks substrate access and inactivates the enzyme. The α-haloacetophenone moiety is key to this process. The photoreversibility of this inhibition is achieved through the use of 350 nm UV light, which cleaves the covalent bond and releases the inhibitor from the active site, thereby restoring phosphatase activity. This "on-off" switching capability allows for precise experimental control over PTP function.
Signaling Pathway of PTP Inhibition and Photoreactivation
Caption: Covalent inhibition of a PTP by this compound and its subsequent photoreactivation by UV light.
Comparative Analysis of Photoreversible Properties
| Inhibitor | PTP Target | Inhibition Mechanism | Photoreactivation Wavelength | Activity Recovery (%) | Reference |
| This compound | Broad Range | Covalent | 350 nm | Up to 80% | [1] |
| Hypothetical Azobenzene-based Inhibitor | Specific PTP | Competitive (cis-isomer) | Visible Light (for trans-isomer) | Dependent on cis/trans ratio | N/A |
Note: The azobenzene-based inhibitor is included as a conceptual comparison to illustrate another class of photoswitchable molecules. Specific quantitative data for a commercially available azobenzene-based PTP inhibitor is not currently available.
Experimental Protocols
The following protocols outline the in vitro assessment of PTP inhibition and photoreversibility.
In Vitro PTP Inhibition Assay
This protocol is used to determine the inhibitory potency (IC50) of this compound.
Materials:
-
Recombinant PTP enzyme (e.g., PTP1B, SHP-1)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Substrate: p-Nitrophenyl Phosphate (pNPP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution to respective wells. Include a control well with buffer only.
-
Add 80 µL of the PTP enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of pNPP substrate to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals for 10-15 minutes using a microplate reader.
-
Calculate the rate of pNPP hydrolysis for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
In Vitro Photoreversibility Assay
This protocol assesses the recovery of PTP activity after UV-induced cleavage of the covalent inhibitor complex.
Materials:
-
PTP enzyme covalently inhibited with this compound (from Protocol 1)
-
UV lamp with a 350 nm wavelength output
-
Assay Buffer
-
pNPP substrate
-
96-well microplate
-
Microplate reader
Procedure:
-
Incubate the PTP enzyme with a concentration of this compound sufficient to achieve >95% inhibition (based on IC50 data).
-
Transfer the inhibited enzyme solution to a UV-transparent cuvette or plate.
-
Expose the solution to 350 nm UV light for a defined period (e.g., 5-15 minutes). The optimal irradiation time may need to be determined empirically.
-
Following irradiation, transfer the enzyme solution back to a 96-well plate.
-
Initiate the enzyme activity assay by adding pNPP substrate.
-
Measure the rate of pNPP hydrolysis as described in Protocol 1.
-
Compare the enzyme activity of the irradiated sample to the activity of the non-inhibited control and the non-irradiated inhibited control to calculate the percentage of activity recovery.
Experimental Workflow for Assessing Photoreversibility
Caption: A stepwise workflow for the in vitro assessment of the photoreversible properties of a PTP inhibitor.
Conclusion
This compound is a valuable tool for researchers studying PTP signaling due to its broad-spectrum inhibitory activity and its unique photoreversible nature. The ability to inactivate and then reactivate PTPs in vitro with a simple light stimulus provides a high degree of experimental control. While direct comparative data with other photoreversible PTP inhibitors is limited, the provided protocols enable a thorough characterization of its performance. The development of other classes of photoswitchable inhibitors, such as those based on azobenzene (B91143) scaffolds, will likely provide a wider range of tools with different activation wavelengths and kinetic properties in the future, allowing for even more sophisticated experimental designs.
References
Safety Operating Guide
Navigating the Safe Disposal of PTP Inhibitor III: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. PTP Inhibitor III, a cell-permeable, covalent inhibitor of protein tyrosine phosphatases (PTPs), requires careful management throughout its lifecycle, including its ultimate disposal.[1][2][3] This guide provides essential safety and logistical information for the proper disposal of this compound, also known by its chemical name, α-Bromo-4-(carboxymethoxy)acetophenone.[1][4][5]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is known to cause burns and is irritating to the eyes and respiratory system.[2] Furthermore, it is classified as harmful if swallowed. Some suppliers also classify it as a "Dangerous Good for transport," which may entail additional shipping and handling charges.[1][2]
Recommended PPE:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A standard lab coat is necessary to protect from spills.
-
Respiratory Protection: If handling the solid form outside of a fume hood, a respirator may be necessary to avoid inhalation of dust.
In case of contact with eyes, immediately rinse with plenty of water and seek medical advice. If the compound comes into contact with skin, contaminated clothing should be removed immediately, and the affected area should be rinsed thoroughly.[2]
Chemical and Physical Properties
A clear understanding of the inhibitor's properties is essential for its safe handling and disposal.
| Property | Data |
| Molecular Formula | C₁₀H₉BrO₄[1][4] |
| Molecular Weight | 273.1 g/mol [1][4] |
| Appearance | White solid or crystalline solid[2] |
| Purity | ≥90% by HPLC[2] |
| Solubility | DMF: 20 mg/ml, DMSO: 25 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 0.5 mg/ml.[4] Note: It is reported to be unstable in DMSO, so reconstitution should occur just prior to use.[2] |
| Storage | Store at -20°C.[4] It is recommended to aliquot and freeze at -70°C after the initial thaw.[2] |
| Stability | ≥ 4 years when stored correctly.[4] |
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. One Safety Data Sheet (SDS) explicitly states to "Dispose of contents/ container to an approved waste disposal plant." Although another source suggests it may not be classified as a hazardous substance, a conservative approach is always recommended in a laboratory setting.[6]
1. Waste Segregation:
-
Solid Waste: Unused or expired this compound solid should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for hazardous liquid waste. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be disposed of as solid hazardous waste.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound" or "α-Bromo-4-(carboxymethoxy)acetophenone," and the approximate concentration and quantity.
3. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they can be collected by a certified hazardous waste disposal service.
4. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not attempt to dispose of this compound down the drain or in regular trash.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram outlines the key decision points and actions required.
References
Safeguarding Your Research: A Comprehensive Guide to Handling PTP Inhibitor III
Essential protocols for the safe handling, storage, and disposal of PTP Inhibitor III, ensuring the integrity of your research and the safety of laboratory personnel.
For researchers and drug development professionals, maintaining a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, a potent, cell-permeable, and photoreversible covalent inhibitor of protein tyrosine phosphatases (PTPs). Adherence to these procedures is critical for minimizing exposure risks and ensuring the stability and efficacy of the compound.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is the first step toward safe handling. This table summarizes key quantitative data for easy reference.
| Property | Value | Source(s) |
| Chemical Name | α-Bromo-4-(carboxymethoxy)acetophenone | [1][2] |
| CAS Number | 29936-81-0 | [1][2] |
| Molecular Formula | C₁₀H₉BrO₄ | [1][2] |
| Molecular Weight | 273.1 g/mol | [1][2] |
| Appearance | Solid | |
| Purity | ≥90% | [2] |
| Solubility | DMSO: 25 mg/mLEthanol: 30 mg/mLDMF: 20 mg/mLPBS (pH 7.2): 0.5 mg/mL | [1] |
| Storage Temperature | -80°C (long-term) | |
| Stability | ≥ 4 years at -80°C |
Personal Protective Equipment (PPE)
Due to its hazardous nature, including causing burns and irritation to the eyes and respiratory system, appropriate personal protective equipment must be worn at all times when handling this compound.[3] This compound is classified as a "Dangerous Good" for transport, underscoring the need for caution.[2]
| Equipment | Specification | Purpose |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact. It is recommended to use double gloves. |
| Body Protection | A laboratory coat that is fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended when handling the powder outside of a certified chemical fume hood. | To prevent inhalation of the powder. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound, from the moment it arrives in the laboratory to its final disposal, is crucial for safety and experimental success.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the package for any signs of damage or leakage. If the container is compromised, do not open it and consult your institution's Environmental Health and Safety (EHS) office.
-
Storage : Immediately transfer the intact container to a designated, properly labeled, and secure storage location. For long-term stability, this compound should be stored at -80°C.
Handling and Preparation of Solutions
All handling of this compound powder must be conducted in a certified chemical fume hood.
-
Preparation : Before handling the powder, ensure the fume hood is clean and uncluttered. Prepare all necessary equipment, including microcentrifuge tubes, spatulas, and solvents.
-
Weighing the Powder :
-
Tare a clean, empty microcentrifuge tube on a balance located inside the fume hood.
-
Carefully transfer the desired amount of this compound powder from the stock vial to the tared tube using a clean spatula.
-
Close the stock vial immediately and securely.
-
Re-weigh the microcentrifuge tube containing the powder to determine the exact weight.
-
-
Solubilization :
-
Add the appropriate volume of solvent (e.g., DMSO) to the microcentrifuge tube containing the this compound powder.
-
Vortex briefly to ensure complete dissolution.
-
Note that this compound is unstable in DMSO; therefore, solutions should be prepared fresh just prior to use.[3]
-
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][5][6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][5][6] |
Spill Cleanup
-
Evacuate : Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain : For a small powder spill, gently cover it with a damp paper towel to avoid raising dust. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand).
-
Clean : Carefully scoop the contained material into a labeled hazardous waste container. Decontaminate the spill area with a suitable solvent and then wash with soap and water.
-
Dispose : All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional, local, and national regulations.
-
Segregation : At the point of generation, segregate all this compound waste from other waste streams. This includes unused compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, tubes).
-
Containment :
-
Solid Waste : Collect in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste : Collect in a designated, sealed, and leak-proof container.
-
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound (α-Bromo-4-(carboxymethoxy)acetophenone)".
-
Storage : Store hazardous waste in a designated, secure satellite accumulation area away from incompatible materials.
-
Pickup : Arrange for collection and disposal through your institution's EHS department or a licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in regular trash.
Signaling Pathway and Experimental Workflow
This compound is a broad-range inhibitor of protein tyrosine phosphatases.[1][2] These enzymes play a critical role in regulating signaling pathways by dephosphorylating tyrosine residues on proteins.[7] One of the key pathways regulated by PTPs is the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.[7][8] The diagram below illustrates a simplified MAPK/ERK signaling cascade and indicates the point of inhibition by a general PTP inhibitor.
Caption: Inhibition of PTPs by this compound prevents dephosphorylation, promoting MAPK/ERK signaling.
The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Protein tyrosine phosphatase - Wikipedia [en.wikipedia.org]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
